WIKI4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5O3S/c1-37-22-11-9-21(10-12-22)34-26(20-13-15-30-16-14-20)31-32-29(34)38-18-4-17-33-27(35)23-7-2-5-19-6-3-8-24(25(19)23)28(33)36/h2-3,5-16H,4,17-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUXIZKXJOGYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of WIKI4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanism of WIKI4, a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. It details the quantitative measures of its efficacy, the experimental methodologies used for its characterization, and visual representations of its mode of action and experimental workflows.
Core Mechanism of Action
This compound is a novel small molecule that functions as a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] Its mechanism of action is centered on the direct inhibition of tankyrase enzymes, specifically TNKS1 and TNKS2.[4][5] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and play a crucial role in regulating the stability of Axin, a key component of the β-catenin destruction complex.
In the absence of a Wnt signal, this destruction complex (comprising Axin, APC, GSK3, and CK1) facilitates the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin. This keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus and the activation of Wnt target genes.
Upon Wnt signaling activation, the destruction complex is inhibited, leading to the stabilization and accumulation of β-catenin. Tankyrases contribute to this process by ADP-ribosylating Axin, marking it for ubiquitination and degradation. By inhibiting the enzymatic activity of TNKS1 and TNKS2, this compound prevents the degradation of Axin. This leads to the stabilization of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and inhibiting the downstream Wnt signaling cascade. This compound is structurally distinct from previously identified tankyrase inhibitors, offering a complementary tool for probing the Wnt pathway.
Quantitative Efficacy of this compound
The potency of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key inhibitory concentrations.
| Target | Assay Type | Metric | Value | Reference |
| Tankyrase 1 (TNKS1) | In vitro enzymatic assay | IC50 | 26 nM | |
| Tankyrase 2 (TNKS2) | In vitro enzymatic assay | IC50 | ~15 nM | |
| Wnt/β-catenin Signaling | Cell-based reporter assay | EC50 | ~75 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.
In Vitro Tankyrase Auto-ADP-ribosylation Assay:
This assay quantifies the enzymatic activity of tankyrase by measuring its auto-ADP-ribosylation. Recombinant TNKS2 is incubated with the inhibitor (this compound or a control) and biotinylated NAD+. The reaction is initiated and allowed to proceed, during which TNKS2 incorporates biotinylated ADP-ribose units onto itself. The reaction is then stopped, and the biotinylated TNKS2 is captured on a streptavidin-coated plate. The amount of incorporated biotin (B1667282) is quantified using a horseradish peroxidase (HRP)-conjugated anti-biotin antibody and a chemiluminescent substrate. The resulting signal is inversely proportional to the inhibitory activity of the compound.
Cell-Based Wnt/β-catenin Reporter Assay:
To measure the effect of this compound on the Wnt/β-catenin signaling pathway within a cellular context, a luciferase reporter assay is employed. Cells, such as A375 melanoma cells, are engineered to contain a luciferase reporter gene under the control of a TCF/LEF responsive promoter. These cells are then treated with a Wnt ligand (e.g., WNT3A) to activate the pathway, in the presence of varying concentrations of this compound or a vehicle control (DMSO). After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of the Wnt/β-catenin pathway.
Western Blot Analysis for Axin and β-catenin Levels:
To directly observe the effect of this compound on the protein levels of key pathway components, western blotting is performed. Cancer cell lines with active Wnt signaling (e.g., DLD1 colorectal cancer cells) are treated with this compound or a control for various time points. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against Axin1, Axin2, and β-catenin. The detection of protein bands, typically through chemiluminescence, allows for the visualization and quantification of changes in protein abundance. An increase in Axin levels and a decrease in β-catenin levels are expected with this compound treatment.
X-ray Crystallography of this compound in Complex with Tankyrase 2:
To elucidate the structural basis of inhibition, the crystal structure of the catalytic domain of TNKS2 in complex with this compound was determined. High-quality crystals of the TNKS2-WIKI4 complex are grown, typically using vapor diffusion techniques. These crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The diffraction data is processed to determine the electron density map of the complex, which is then used to build and refine a three-dimensional atomic model. This model reveals the specific molecular interactions between this compound and the amino acid residues in the NAD+ binding site of TNKS2, explaining the compound's high potency and selectivity.
Visualizing Molecular Mechanisms and Workflows
Wnt/β-catenin Signaling Pathway and the Action of this compound
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Experimental Workflow for In Vitro Tankyrase Inhibition Assay
Caption: Workflow for determining this compound's inhibitory effect on Tankyrase activity.
References
- 1. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Tankyrase (TNKS) inhibitor | Hello Bio [hellobio.com]
The Cellular Function of WIKI4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
WIKI4 is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. It exerts its effects through the direct inhibition of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), enzymes that play a crucial role in the degradation of AXIN proteins. By inhibiting tankyrases, this compound stabilizes the β-catenin destruction complex, leading to the proteasomal degradation of β-catenin and subsequent downregulation of Wnt target gene expression. This guide provides an in-depth overview of the cellular function of this compound, its mechanism of action, and detailed protocols for key experiments used to characterize its activity.
Introduction
The Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and disease pathogenesis, particularly in cancer.[1][2] Dysregulation of this pathway, often leading to the accumulation of the transcriptional co-activator β-catenin, is a hallmark of numerous cancers, including colorectal cancer.[2] Consequently, the development of small molecule inhibitors targeting this pathway is a significant focus of cancer drug discovery.
This compound emerged from a high-throughput screen as a novel inhibitor of Wnt/β-catenin signaling.[2][3] It is a structurally distinct compound that does not contain the nicotinamide (B372718) motif present in many other tankyrase inhibitors.[4][5] This guide will delve into the molecular mechanisms of this compound action and provide the necessary technical information for its application in a research setting.
Mechanism of Action: Inhibition of Tankyrase and Stabilization of the β-Catenin Destruction Complex
This compound's primary mechanism of action is the inhibition of the enzymatic activity of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[2][4] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that catalyze the addition of poly(ADP-ribose) (PAR) chains to substrate proteins.[4]
In the context of Wnt signaling, tankyrases PARsylate AXIN1 and AXIN2, scaffold proteins that are essential components of the β-catenin destruction complex.[2][6] This PARsylation event marks AXIN for ubiquitination and subsequent degradation by the proteasome.[2] The degradation of AXIN leads to the disassembly of the destruction complex and the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.
This compound binds to the adenosine (B11128) subsite of the NAD+ binding pocket of tankyrases, preventing the auto-ADP-ribosylation of the enzymes and their ability to PARsylate target proteins like AXIN.[4] By inhibiting tankyrase activity, this compound leads to the stabilization and accumulation of AXIN1 and AXIN2.[7] This, in turn, enhances the activity of the β-catenin destruction complex, promoting the phosphorylation and subsequent degradation of β-catenin. The ultimate consequence is the inhibition of Wnt/β-catenin target gene expression and the suppression of Wnt-driven cellular processes, such as proliferation.[2][3]
Figure 1: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Value | Cell Line/System | Reference |
| TNKS1 IC50 | 26 nM | In vitro enzyme assay | [4] |
| TNKS2 IC50 | 15 nM | In vitro enzyme assay | [2] |
| Wnt/β-catenin Signaling EC50 | ~75 nM | Reporter Assay | [7] |
| DLD-1 Cell Growth Inhibition IC50 | Not explicitly stated | DLD-1 cells | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Luciferase Reporter Assay for Wnt/β-catenin Signaling
This assay quantitatively measures the activity of the Wnt/β-catenin signaling pathway by using a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene. The β-catenin Activated Reporter (BAR) is a commonly used construct for this purpose.[8][9][10]
Experimental Workflow:
Figure 2: Workflow for a Wnt/β-catenin luciferase reporter assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T or DLD-1) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA mixture containing the β-catenin Activated Reporter (BAR) plasmid (encoding Firefly luciferase) and a control plasmid expressing Renilla luciferase (for normalization). A 10:1 ratio of BAR to Renilla plasmid is often used.
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions to transfect the cells.
-
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Wnt Stimulation (if applicable): To assess the inhibitory effect of this compound on ligand-stimulated signaling, treat the cells with Wnt3a-conditioned medium in the presence or absence of this compound.
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay:
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Use a dual-luciferase reporter assay system to sequentially measure Firefly and Renilla luciferase activity in a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase readings to the Renilla luciferase readings for each well to control for transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control.
-
Western Blotting for AXIN and β-catenin Levels
Western blotting is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway, such as AXIN1, AXIN2, and β-catenin, following treatment with this compound.
Experimental Workflow:
Figure 3: Workflow for Western Blotting analysis.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., DLD-1) in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound at the desired concentrations for the indicated times.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Quantitative PCR (qPCR) for Wnt Target Gene Expression
qPCR is employed to measure the mRNA levels of Wnt/β-catenin target genes, such as AXIN2 and TNFRSF19, to confirm that this compound inhibits their transcription.
Experimental Workflow:
Figure 4: Workflow for quantitative PCR analysis.
Detailed Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described for western blotting.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and a real-time PCR system.
-
-
AXIN2 Forward: 5'-CTCCCCACCTTGAATGAAGA-3'
-
AXIN2 Reverse: 5'-TGGCTGGTGCAAAGACATAG-3'
-
TNFRSF19 Forward: 5'-TGCAGAGTTCCAGCAATGAC-3'
-
TNFRSF19 Reverse: 5'-AGGGGAGACAGCAAGGAGTT-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
-
Colony Formation Assay
This assay assesses the effect of this compound on the long-term proliferative capacity and survival of cancer cells that are dependent on Wnt/β-catenin signaling for their growth, such as DLD-1 cells.[12][13][14]
Detailed Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of DLD-1 cells.
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.[13]
-
-
This compound Treatment:
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound or a vehicle control. The medium containing this compound should be refreshed every 2-3 days.
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Staining and Quantification:
-
Wash the wells with PBS.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
The plating efficiency and surviving fraction can be calculated to quantify the effect of this compound.
-
Cellular Localization
The primary cellular targets of this compound are the tankyrase enzymes, TNKS1 and TNKS2. Tankyrases are localized to various subcellular compartments, including the cytoplasm, Golgi apparatus, and the nucleus, where they regulate diverse cellular processes. As a small molecule inhibitor, this compound is expected to be cell-permeable and distribute throughout these compartments to interact with its targets. However, specific studies detailing the subcellular localization and uptake of this compound itself are not extensively available in the public domain.
Conclusion
This compound is a valuable chemical probe for studying the role of tankyrases and the Wnt/β-catenin signaling pathway in various biological contexts. Its high potency and selectivity make it a powerful tool for basic research and a potential starting point for the development of novel anti-cancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for investigating the cellular and molecular effects of this compound. Researchers employing these methods will be well-equipped to further elucidate the intricate functions of Wnt signaling and to explore the therapeutic potential of its inhibition.
References
- 1. Subcellular localization - Wikipedia [en.wikipedia.org]
- 2. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assaying beta-catenin/TCF transcription with beta-catenin/TCF transcription-based reporter constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AXIN2 antibody | antibody review based on formal publications [labome.com]
- 12. DLD-1 Cell Line: Applications and Insights of Colorectal Cancer Research [cytion.com]
- 13. researchgate.net [researchgate.net]
- 14. Miniaturization of the Clonogenic Assay Using Confluence Measurement - PMC [pmc.ncbi.nlm.nih.gov]
Discovering the Biological Targets of WIKI4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and validation of the biological targets of WIKI4, a potent small molecule inhibitor. The document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a novel, structurally distinct small molecule inhibitor identified through high-throughput screening for its ability to modulate the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is implicated in numerous diseases, including cancer, making targeted inhibitors like this compound valuable tools for research and potential therapeutic development.[1][2][3] This guide focuses on the core experiments and data that have elucidated the primary biological targets of this compound.
Primary Biological Targets: Tankyrase 1 and 2
The primary biological targets of this compound have been identified as Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. This compound selectively inhibits the enzymatic activity of both TNKS1 and TNKS2, leading to the downstream modulation of the Wnt/β-catenin signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Target/Pathway | Assay Type | Value | Reference |
| TNKS1 | IC50 | 26 nM | |
| TNKS2 | IC50 | ~15 nM | |
| Wnt/β-catenin Signaling | EC50 | ~75 nM |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Treatment | Effect | Measurement | Reference |
| DLD1 colorectal carcinoma | This compound (1 µM) | Increased steady-state abundance of AXIN1 and AXIN2 | Western Blot | |
| DLD1 colorectal carcinoma | This compound | Decreased expression of AXIN2 and TNFRSF19 | Quantitative PCR | |
| A375 melanoma | This compound | Inhibition of Wnt3A-dependent degradation of AXIN1 | Western Blot | |
| hESCs | This compound | Inhibition of WNT3A-dependent increases in AXIN2 and TNFRSF19 expression | Quantitative PCR |
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound exerts its inhibitory effect on the Wnt/β-catenin pathway by targeting Tankyrase. In the canonical Wnt pathway, Tankyrases PARsylate (poly-ADP-ribosylate) Axin, a crucial scaffold protein in the β-catenin destruction complex. This PARsylation marks Axin for ubiquitination and subsequent proteasomal degradation. The degradation of Axin destabilizes the destruction complex, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of Wnt target genes.
By inhibiting TNKS1 and TNKS2, this compound prevents the PARsylation of Axin. This leads to the stabilization and accumulation of Axin, thereby enhancing the activity of the β-catenin destruction complex and promoting the degradation of β-catenin. The ultimate result is the downregulation of Wnt/β-catenin signaling.
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Experimental Protocols
Detailed methodologies for the key experiments used to identify and characterize the biological targets of this compound are provided below.
Target Identification Workflow
The general workflow for identifying the biological target of this compound involved a series of cellular and biochemical assays.
Caption: Experimental workflow for this compound target identification.
In Vitro Tankyrase Auto-ADP-Ribosylation Assay
This assay directly measures the enzymatic activity of Tankyrase and its inhibition by this compound.
-
Principle: Recombinant Tankyrase enzyme is incubated with biotinylated NAD+, its substrate. The enzyme auto-PARsylates, incorporating the biotinylated ADP-ribose. The extent of this reaction is quantified by detecting the biotin (B1667282) label.
-
Materials:
-
Recombinant GST-TNKS2
-
96-well plates coated with glutathione (B108866)
-
Biotinylated NAD+
-
This compound and control compounds (e.g., XAV-939 as a positive control, U0126 as a negative control)
-
Assay buffer
-
Streptavidin-conjugated Horseradish Peroxidase (HRP)
-
Chemiluminescent HRP substrate
-
Luminometer
-
-
Procedure:
-
Coat 96-well plates with glutathione and incubate to allow for binding of recombinant GST-TNKS2.
-
Wash the wells to remove unbound enzyme.
-
Add varying concentrations of this compound or control compounds to the wells.
-
Initiate the auto-ADP-ribosylation reaction by adding biotinylated NAD+.
-
Incubate to allow the reaction to proceed.
-
Wash the wells to remove unreacted biotinylated NAD+.
-
Add streptavidin-HRP and incubate to allow binding to the biotinylated, PARsylated TNKS2.
-
Wash away unbound streptavidin-HRP.
-
Add chemiluminescent HRP substrate and measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values from the dose-response curves.
-
Western Blot for Axin Stabilization
This experiment assesses the effect of this compound on the protein levels of Axin, a downstream marker of Tankyrase inhibition.
-
Principle: Cells are treated with this compound, and the total protein is extracted. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for Axin1 and Axin2 to detect changes in their abundance.
-
Materials:
-
Cell lines (e.g., DLD1, A375)
-
This compound and control compounds (e.g., DMSO, XAV-939)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Axin1, anti-Axin2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector or X-ray film)
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or control compounds for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply ECL substrate and detect the chemiluminescent signal.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in Axin protein levels.
-
Quantitative PCR (qPCR) for Target Gene Expression
This method is used to measure changes in the mRNA levels of Wnt target genes following treatment with this compound.
-
Principle: Total RNA is extracted from cells treated with this compound and reverse-transcribed into cDNA. The cDNA is then used as a template for qPCR with primers specific for Wnt target genes (e.g., AXIN2, TNFRSF19) and a housekeeping gene for normalization.
-
Materials:
-
Cell lines (e.g., DLD1, hESCs)
-
This compound and control compounds
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (AXIN2, TNFRSF19) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound or control compounds.
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the housekeeping gene. Calculate the fold change in expression compared to the control-treated cells.
-
Conclusion
The collective evidence from in vitro enzymatic assays, cellular protein stabilization experiments, and gene expression analyses unequivocally identifies Tankyrase 1 and 2 as the primary biological targets of this compound. By inhibiting these enzymes, this compound effectively stabilizes Axin, a key negative regulator of the Wnt/β-catenin signaling pathway, leading to the suppression of this critical oncogenic pathway. This technical guide provides a foundational understanding of the mechanism of action of this compound and detailed methodologies for its characterization, serving as a valuable resource for researchers in the fields of chemical biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound | PLOS One [journals.plos.org]
- 3. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on WIKI4 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIKI4 is a small molecule inhibitor identified as a potent and specific antagonist of the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[3][4] this compound exerts its effects through the inhibition of tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] This guide provides a comprehensive overview of the core technical details of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions by inhibiting the enzymatic activity of tankyrase, particularly TNKS2.[1][2] In the canonical Wnt/β-catenin signaling pathway, tankyrase is responsible for the poly(ADP-ribosyl)ation (PARsylation) of AXIN, a scaffold protein in the β-catenin destruction complex. This PARsylation marks AXIN for ubiquitination and subsequent proteasomal degradation.[1][2]
The degradation of AXIN destabilizes the destruction complex, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation and survival.[1]
By inhibiting tankyrase, this compound prevents the PARsylation and subsequent degradation of AXIN.[1][2] This leads to an increased steady-state abundance of AXIN, which in turn promotes the degradation of β-catenin and suppresses the transcription of Wnt target genes.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Quantitative Data Summary
The efficacy of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay Type | Notes | Reference |
| IC50 | ||||
| TNKS2 enzymatic activity | ~15 nM | In vitro auto-ADP-ribosylation | [1] | |
| TNKS2 enzymatic activity | 26 nM | In vitro assay | [5] | |
| Wnt/β-catenin signaling | ~75 nM | Luciferase reporter assay | Half-maximal response dose in multiple cell lines. | [1] |
| Cytotoxicity in SCLC cells | 0.02 µM | Cell viability assay | SCLC: Small Cell Lung Cancer | [5] |
| Effective Concentration | ||||
| DLD1 colony formation | 100 nM - 1 µM | Colony formation assay | Inhibition of colony growth in colorectal cancer cells. | [1] |
| AXIN2 ubiquitylation | 2.5 µM | Immunoprecipitation/Western Blot | Inhibition of AXIN2 ubiquitylation in SW480 colorectal cancer cells. | [1] |
| AXIN1/2 protein abundance | 1 µM | Western Blot | Significant increase in DLD1 colorectal cancer cells. | [5] |
Table 1: Potency and Efficacy of this compound
| Cell Line | Cancer Type | Effect of this compound Treatment | Reference |
| DLD1 | Colorectal Carcinoma | Inhibition of Wnt/β-catenin signaling and colony formation. | [1] |
| SW480 | Colorectal Carcinoma | Inhibition of AXIN2 ubiquitylation. | [1] |
| A375 | Malignant Melanoma | Inhibition of Wnt-stimulated β-catenin reporter activity. | [1] |
| NALM6 | B-cell Leukemia | Potent inhibition of Wnt/β-catenin signaling. | [1] |
| U2OS | Osteosarcoma | Potent inhibition of Wnt/β-catenin signaling. | [1] |
| SCLC | Small Cell Lung Cancer | Cytotoxic effect observed. | [5] |
Table 2: Cancer Cell Lines Responsive to this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used in the characterization of this compound.
High-Throughput Screening for Wnt/β-catenin Inhibitors
The initial identification of this compound was accomplished through a high-throughput screen of a chemical library.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for the identification of this compound.
-
Cell Line: Human A375 melanoma cells stably expressing a β-catenin Activated Reporter (BAR) driving firefly luciferase were used.[1]
-
Compound Library: A chemical library, such as the Chembridge KINASet, is plated in 384-well plates.[1]
-
Primary Screen: A375-BAR cells are seeded into the plates containing the compounds and incubated.[1]
-
Data Acquisition: Luciferase activity is measured to assess the inhibition of the Wnt/β-catenin pathway. Cell viability is concurrently measured using an assay like the Resazurin assay to exclude cytotoxic compounds.[1]
-
Hit Identification: Compounds that significantly decrease luciferase signal without affecting cell viability are identified as primary hits.[1]
-
Secondary Screen: To ensure pathway specificity, the primary hits are tested against A375 cells containing luciferase reporters for other signaling pathways, such as NF-κB, TGF-β, and Retinoic Acid (RA).[1]
-
Lead Compound Selection: Compounds that selectively inhibit the Wnt/β-catenin reporter are selected for further characterization. This compound was identified as such a compound.[1]
In Vitro Tankyrase Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of TNKS2.
-
Assay Principle: The assay quantifies the auto-poly(ADP-ribosyl)ation of recombinant TNKS2.[1]
-
Procedure:
-
Recombinant GST-tagged TNKS2 is bound to glutathione-coated 96-well plates.[1]
-
The enzyme is incubated with varying concentrations of this compound.[1]
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.[1]
-
The amount of auto-ADP-ribosylation is quantified by detecting the incorporated biotin (B1667282) with streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.[1]
-
Colony Formation Assay
This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
-
Cell Plating: DLD1 colorectal cancer cells are plated as single cells in a medium containing low serum (e.g., 0.5%) to create growth-limiting conditions where Wnt/β-catenin signaling is required for proliferation.[1]
-
Treatment: The cells are treated with various concentrations of this compound or a vehicle control (DMSO).[1]
-
Incubation: The plates are incubated for a period sufficient for colonies to form (typically 1-2 weeks).
-
Staining and Quantification: Colonies are fixed and stained (e.g., with crystal violet), and the number of colonies is counted.[1]
Conclusion and Future Directions
This compound is a valuable research tool for studying the role of the Wnt/β-catenin signaling pathway in cancer and other biological processes. Its high potency and specificity for tankyrase make it a useful probe for dissecting the downstream consequences of tankyrase inhibition.[1] While the initial characterization of this compound demonstrated its efficacy in various cancer cell lines, there is a notable lack of subsequent published in vivo studies or clinical trial data. This suggests that while this compound is a potent inhibitor, other tankyrase inhibitors may have been prioritized for further development.
Future research could focus on several areas:
-
In vivo efficacy: Evaluating the anti-tumor activity of this compound in animal models of cancer.
-
Pharmacokinetics and ADME: Characterizing the absorption, distribution, metabolism, and excretion properties of this compound to assess its drug-like potential.
-
Off-target profiling: Comprehensive screening of this compound against a broad panel of kinases and other enzymes to identify any potential off-target effects.
-
Medicinal chemistry optimization: Structure-activity relationship (SAR) studies to potentially improve the potency, selectivity, and pharmacokinetic properties of the this compound scaffold.[6]
References
- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Development of Wnt Signaling Pathway Inhibitors for Cancer Therapeutics - ProQuest [proquest.com]
- 4. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
WIKI4: A Technical Guide to its Impact on Embryonic Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted impact of WIKI4, a potent small molecule inhibitor, on the differentiation of human embryonic stem cells (hESCs). This compound has emerged as a critical tool for researchers, offering precise control over the Wnt/β-catenin signaling pathway, a fundamental regulator of pluripotency and cell fate decisions. This document provides a comprehensive overview of this compound's mechanism of action, quantitative effects on gene expression, and detailed experimental protocols for its application in hESC culture and directed differentiation.
Core Mechanism of Action: Inhibition of Tankyrase and the Wnt/β-catenin Signaling Pathway
This compound is a novel and specific inhibitor of Tankyrase (TNKS) 1 and 2, enzymes that play a crucial role in the degradation of AXIN1, a key component of the β-catenin destruction complex.[1][2][3] By inhibiting the ADP-ribosylation of AXIN1 by TNKS, this compound stabilizes the destruction complex, leading to the phosphorylation and subsequent degradation of β-catenin.[1] This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes that are essential for differentiation.[1][4]
The primary effect of this compound on human embryonic stem cells is the prevention of Wnt3A-dependent differentiation, thus helping to maintain the cells in an undifferentiated, pluripotent state.[1] This makes this compound an invaluable tool for stem cell research, enabling the maintenance of high-quality pluripotent stem cell cultures and the precise temporal control of differentiation initiation.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity and effects of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | ~15 nM | TNKS2 auto-ADP-ribosylation | [5] |
| IC50 | 26 nM | TNKS1 | [6] |
| EC50 | ~75 nM | Wnt/β-catenin signaling inhibition | [4] |
Table 2: Effect of this compound on Gene Expression in hESCs Treated with Wnt3A for 6 Days
| Gene | Category | Fold Change (Wnt3A + this compound vs. Wnt3A) | Reference |
| NANOG | Undifferentiated Stem Cell Marker | Increased | [1] |
| POU5F1 (OCT4) | Undifferentiated Stem Cell Marker | Increased | [1] |
| SOX17 | Endoderm Marker | Decreased | [1] |
| GATA6 | Endoderm Marker | Decreased | [1] |
| T (Brachyury) | Mesoderm Marker | Decreased | [1] |
| KDR | Mesoderm Marker | Decreased | [1] |
Table 3: Effect of this compound on Pancreatic Progenitor Differentiation (RNA-seq data)
| Gene Cluster | Regulation by this compound | Number of Genes | Biological Process Enriched | Reference |
| Cluster 1 | Upregulated by NA (control) | 1263 | Proliferation | [7] |
| Cluster 2 | Upregulated by this compound | 2165 | Integrin-actin signaling | [7] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Crosstalk between Hippo and Wnt signaling in stem cell fate.
Experimental Protocols
Maintenance of hESCs in an Undifferentiated State with this compound
This protocol describes the culture of hESCs in the presence of Wnt3A to induce differentiation and the use of this compound to counteract this effect.
Materials:
-
H1 human embryonic stem cells (or other suitable hESC line)
-
Matrigel-coated culture plates
-
mTeSR1 medium (or other appropriate hESC maintenance medium)
-
DMEM/F12 medium
-
KnockOut Serum Replacement (KSR)
-
Recombinant human Wnt3A
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Accutase
-
Flow cytometry buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry: anti-GCTM2 and anti-CD9
-
qPCR reagents (RNA extraction kit, cDNA synthesis kit, SYBR Green master mix)
-
Primers for NANOG, POU5F1, SOX17, GATA6, T, KDR, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
hESC Culture: Culture hESCs on Matrigel-coated plates in mTeSR1 medium, passaging every 4-6 days using Accutase.
-
Initiation of Differentiation: To induce differentiation, replace the mTeSR1 medium with DMEM/F12 supplemented with 20% KSR and 100 ng/mL Wnt3A.
-
This compound Treatment: For the experimental group, add this compound to the differentiation medium at a final concentration of 1 µM. For the control group, add an equivalent volume of DMSO.
-
Culture and Medium Change: Culture the cells for 6 days, changing the medium daily with fresh differentiation medium containing Wnt3A and either this compound or DMSO.
-
Morphological Assessment: Observe the cells daily for morphological changes. Wnt3A treatment will induce morphological changes indicative of differentiation, while this compound co-treatment is expected to maintain the typical undifferentiated hESC colony morphology.[1]
-
Flow Cytometry Analysis:
-
After 6 days, harvest the cells using Accutase to obtain a single-cell suspension.
-
Wash the cells with flow cytometry buffer.
-
Incubate the cells with fluorescently labeled anti-GCTM2 and anti-CD9 antibodies according to the manufacturer's instructions.
-
Analyze the cells by flow cytometry to quantify the percentage of cells expressing the undifferentiated markers.
-
-
qPCR Analysis:
-
After 6 days, lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for pluripotency markers (NANOG, POU5F1) and differentiation markers (SOX17, GATA6, T, KDR).
-
Normalize the expression levels to a housekeeping gene and calculate the fold change relative to the untreated control.
-
Caption: Experimental workflow for assessing this compound's effect on hESC differentiation.
In Vitro Tankyrase Inhibition Assay
This protocol provides a general outline for assessing the inhibitory activity of this compound on Tankyrase 2.
Materials:
-
Recombinant human TNKS2
-
Histone (or other suitable substrate)
-
NAD+ (biotinylated)
-
Streptavidin-coated plates
-
Anti-ADP-ribose antibody (conjugated to a detectable enzyme, e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
This compound
-
Assay buffer
Procedure:
-
Coat Plate: Coat a streptavidin-coated plate with biotinylated NAD+.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant TNKS2, histone, and assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction mixture. Include a no-inhibitor control.
-
Initiate Reaction: Add the reaction mixture to the coated plate and incubate to allow the ADP-ribosylation reaction to proceed.
-
Wash: Wash the plate to remove unbound reagents.
-
Antibody Incubation: Add the anti-ADP-ribose antibody and incubate.
-
Wash: Wash the plate to remove unbound antibody.
-
Detection: Add the detection substrate and measure the signal (e.g., absorbance for HRP).
-
Data Analysis: Plot the signal against the this compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro Tankyrase inhibition assay.
Conclusion
This compound is a powerful and selective tool for the study of embryonic stem cell biology. Its ability to potently inhibit the Wnt/β-catenin pathway through Tankyrase inhibition provides researchers with a means to maintain hESC pluripotency and to dissect the intricate signaling networks that govern cell fate decisions. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to utilize this compound in their research endeavors. As our understanding of stem cell signaling continues to grow, the precise chemical tools like this compound will undoubtedly play a central role in advancing the fields of regenerative medicine and developmental biology.
References
- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
- 2. Pancreas - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation of beta-like cells from human induced pluripotent stem cell-derived pancreatic progenitor organoids - PMC [pmc.ncbi.nlm.nih.gov]
WIKI4: A Technical Guide to a Novel Inhibitor of the Wnt/β-Catenin Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties and structure of WIKI4, a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. This compound presents a valuable tool for research in developmental biology, oncology, and regenerative medicine due to its targeted inhibition of Tankyrase enzymes. This document outlines the mechanism of action, quantitative biological activity, and detailed experimental protocols for the characterization of this compound, offering a comprehensive resource for its application in a research and drug development context.
Core Properties and Mechanism of Action
This compound is a small molecule that has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] Its primary mechanism of action is the inhibition of Tankyrase (TNKS) enzymes, specifically TNKS2.[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the regulation of the β-catenin destruction complex.
In the absence of a Wnt signal, the destruction complex, composed of Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, which marks it for ubiquitination and degradation. The degradation of Axin disrupts the destruction complex, leading to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of Wnt target genes.
This compound inhibits the enzymatic activity of TNKS2, thereby preventing the PARsylation and subsequent degradation of Axin. This leads to the stabilization of the β-catenin destruction complex, enhanced degradation of β-catenin, and a consequent downregulation of Wnt/β-catenin signaling. This compound is structurally distinct from other known Tankyrase inhibitors, such as XAV-939.
Quantitative Biological Activity
The biological activity of this compound has been characterized through various in vitro assays, demonstrating its potency and specificity for the Wnt/β-catenin pathway.
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| Wnt/β-catenin Reporter Assay | DLD1 colorectal carcinoma cells | EC50 | ~75 nM | |
| In vitro TNKS2 Enzymatic Assay | Recombinant GST-TNKS2 | IC50 | ~15 nM | |
| In vitro TNKS1 Enzymatic Assay | Recombinant TNKS1 | IC50 | 26 nM | |
| Cytotoxicity Assay | SCLC cells | IC50 | 0.02 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt/β-catenin signaling pathway, the mechanism of this compound action, and a typical experimental workflow for its characterization.
Caption: Wnt/β-catenin signaling and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound, based on the protocols described by James et al. (2012).
High-Throughput Screening (HTS) for Wnt/β-catenin Inhibitors
-
Cell Line: Human A375 melanoma cells stably expressing a β-catenin Activated Reporter (BAR) driving firefly luciferase.
-
Plating: Plate cells in 384-well plates and allow them to adhere overnight.
-
Compound Addition: Add small molecule library compounds to a final concentration of 10 µM.
-
Wnt Stimulation: Stimulate cells with Wnt3A-conditioned media to activate the Wnt/β-catenin pathway.
-
Incubation: Incubate for 16-24 hours at 37°C in a humidified incubator.
-
Luciferase Assay: Measure firefly luciferase activity using a commercial luciferase assay system and a plate reader.
-
Viability Assay: Simultaneously assess cell viability using a resazurin-based assay to exclude cytotoxic compounds.
-
Hit Selection: Identify compounds that significantly reduce luciferase signal without affecting cell viability.
Quantitative PCR (qPCR) for Wnt Target Gene Expression
-
Cell Culture and Treatment: Culture DLD1 colorectal carcinoma cells and treat with this compound (e.g., 2.5 µM) or DMSO control for 16 hours.
-
RNA Isolation: Isolate total RNA using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers for target genes (e.g., AXIN2, TNFRSF19) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform qPCR on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO control.
Western Blotting for Axin Protein Levels
-
Cell Lysis: Treat DLD1 cells with this compound or DMSO for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Tankyrase Auto-ADP-Ribosylation Assay
-
Plate Coating: Coat a 96-well plate with glutathione (B108866) to capture GST-tagged recombinant TNKS2.
-
Enzyme Binding: Add recombinant GST-TNKS2 to the wells and incubate to allow binding.
-
Inhibitor Addition: Add varying concentrations of this compound or control compounds to the wells.
-
Reaction Initiation: Initiate the auto-ADP-ribosylation reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature to allow the reaction to proceed.
-
Detection: Detect the amount of auto-ribosylation by adding streptavidin-HRP and a chemiluminescent substrate.
-
Data Analysis: Measure the chemiluminescent signal and calculate the IC50 value for this compound.
Conclusion
This compound is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway, acting through the direct inhibition of Tankyrase enzymes. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it a valuable research tool for investigating the roles of Wnt signaling in various biological and pathological processes. This guide provides a foundational resource for researchers and drug development professionals seeking to utilize this compound in their studies.
References
Methodological & Application
WIKI4: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing WIKI4, a potent and selective small molecule inhibitor of tankyrase (TNKS1 and TNKS2), in cell culture experiments. This compound is a valuable tool for investigating the Wnt/β-catenin signaling pathway, which plays a crucial role in development and disease, particularly in cancer. By inhibiting tankyrase, this compound stabilizes the β-catenin destruction complex, leading to the suppression of Wnt signaling.[1][2][3][4][5]
Mechanism of Action
This compound inhibits the enzymatic activity of tankyrase 1 and 2 (TNKS1/2).[4] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. In the context of Wnt/β-catenin signaling, tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, a scaffold protein in the β-catenin destruction complex. This PARsylation marks Axin for ubiquitination and subsequent degradation by the proteasome.[1][4] The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.
This compound's inhibition of tankyrase prevents Axin degradation, thereby stabilizing the destruction complex and promoting the degradation of β-catenin.[1][4] This leads to a downregulation of Wnt/β-catenin signaling.[1][2][3]
Figure 1: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Data Presentation
The following tables summarize the effective concentrations and inhibitory activities of this compound in various cell lines and assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 | Reference |
| TNKS1 | Homogenous Activity Assay | 26 nM | [4] |
| TNKS2 | Auto-ADP-ribosylation Assay | ~15 nM | [1][2] |
| Wnt/β-catenin Signaling | β-catenin Reporter Assay (DLD1 cells) | 75 nM | [6] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| DLD1 (colorectal cancer) | Colony Formation Assay | 100 nM, 1 µM | 6 days | Inhibition of cell growth | [2][6] |
| DLD1 (colorectal cancer) | Western Blot | 1 µM | 2, 4, 6, 24 hours | Increased steady-state abundance of AXIN1 and AXIN2 | [6] |
| A375 (melanoma) | Western Blot | Not specified | Not specified | Prevents degradation of AXIN1 following Wnt3A stimulation | [1][7] |
| SW480 (colorectal cancer) | Western Blot | 2.5 µM | Overnight | Inhibition of AXIN2 ubiquitylation | [1] |
| H1 (human embryonic stem cells) | Differentiation Assay | Not specified | 6 days | Prevents Wnt3A-dependent differentiation | [2] |
| SCLC cell lines | Cytotoxicity Assay | 0.02 µM (IC50) | Not specified | Cytotoxic to SCLC cells | [6] |
Experimental Protocols
Here are detailed protocols for key experiments using this compound in cell culture.
Protocol 1: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the effect of this compound on cell growth.
Figure 2: General workflow for a cell viability assay with this compound.
Materials:
-
Cells of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[8]
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.[9]
-
Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).[9]
-
Add the cell viability reagent to each well according to the manufacturer's protocol.[9]
-
Measure the absorbance or luminescence using a plate reader.[9]
-
Normalize the data to the vehicle control to determine the relative cell viability.
Protocol 2: Western Blotting for Axin Stabilization
This protocol is used to assess the effect of this compound on the protein levels of Axin, a direct target of tankyrase.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
6-well or 10 cm cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Axin1, anti-Axin2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 2, 4, 6, or 24 hours).[6]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the protein bands using an ECL substrate and an imaging system.[9]
Protocol 3: TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
Cells of interest (e.g., HEK293T)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control reporter plasmid (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound stock solution
-
Vehicle control (DMSO)
-
Wnt3a conditioned medium or LiCl (if stimulating the pathway)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells in a 96-well plate with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control.[9] If the cells have low endogenous Wnt signaling, stimulate them with Wnt3a conditioned medium or LiCl.[9]
-
Incubate for another 24-48 hours.[9]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative TCF/LEF reporter activity.[9]
Important Considerations
-
Solubility: this compound is typically dissolved in DMSO to make a stock solution. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.
-
Time-Course: The effects of this compound can be time-dependent. A time-course experiment is recommended to identify the optimal incubation time.
-
Cell Line Specificity: The response to this compound can vary between different cell lines. It is important to validate its effects in your cell line of interest.
-
Off-Target Effects: While this compound is reported to be a selective tankyrase inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations.[4]
-
Controls: Always include appropriate controls in your experiments, such as a vehicle control (DMSO) and, if applicable, a positive control (e.g., another known tankyrase inhibitor like XAV939).
References
- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
- 2. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
WIKI4 Treatment Protocol for Colorectar Cancer Cells: Application Notes and Protocols
For Research Use Only.
Introduction
WIKI4 is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1] Dysregulation of the Wnt pathway is a critical event in the development and progression of a majority of colorectal cancers.[2] this compound exerts its inhibitory effect by binding to the adenosine (B11128) subsite of the NAD+ binding pocket of Tankyrases, preventing the PARsylation and subsequent degradation of Axin, a crucial component of the β-catenin destruction complex.[3] This leads to the stabilization of Axin, enhanced degradation of β-catenin, and downregulation of Wnt target gene expression, ultimately inhibiting the growth of colorectal cancer cells.[3][4] These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound's effects on colorectal cancer cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| TNKS2 IC50 | ~15 nM | N/A (Biochemical Assay) | |
| TNKS1 IC50 | 26 nM | N/A (Biochemical Assay) | |
| Wnt/β-catenin Signaling IC50 | ~75 nM | Various cell lines | |
| DLD1 Cell Growth Inhibition | Concentration-dependent | DLD1 | |
| AXIN1 Protein Levels | Increased | DLD1 | |
| AXIN2 Protein Levels | Increased | DLD1 |
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of colorectal cancer cells.
Materials:
-
Colorectal cancer cell line (e.g., DLD1)
-
This compound (stock solution in DMSO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of colorectal cancer cells.
Materials:
-
Colorectal cancer cell line (e.g., DLD1)
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
PBS
Procedure:
-
Seed DLD1 cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) in complete culture medium.
-
Incubate the plates for 10-14 days at 37°C, replacing the medium with fresh this compound or vehicle every 2-3 days.
-
When colonies are visible to the naked eye, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the wells with water until the background is clear.
-
Air dry the plates and count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
Protocol 3: Western Blot Analysis of Wnt Pathway Proteins
This protocol is for detecting changes in the protein levels of AXIN1 and AXIN2 in response to this compound treatment.
Materials:
-
Colorectal cancer cell line (e.g., DLD1, SW480)
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Primary antibodies: anti-AXIN1, anti-AXIN2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM) or vehicle control for various time points (e.g., 2, 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a colorectal cancer xenograft model.
Caption: Workflow for a colorectal cancer xenograft study with this compound.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.
References
- 1. Premature senescence activation in DLD-1 colorectal cancer cells through adjuvant therapy to induce a miRNA profile modulating cellular death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
preparing WIKI4 stock solution for lab use
Application Notes and Protocols for WIKI4
Introduction
This compound is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It functions by targeting the enzymatic activity of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key regulators of the β-catenin destruction complex.[3][4][5] Specifically, this compound inhibits the auto-ADP-ribosylation of TNKS2, which in turn prevents the ubiquitination and subsequent proteasomal degradation of Axin.[1][6] The stabilization of Axin enhances the activity of the destruction complex, leading to the phosphorylation and degradation of β-catenin. This effectively blocks the transcription of Wnt target genes.[1][7] this compound has been utilized in various studies involving cancer cell lines and human embryonic stem cells to probe the function of the Wnt pathway.[8]
Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and handling of this compound for laboratory use.
Data Presentation
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This information is essential for calculating the required mass for stock solution preparation.
| Property | Value | References |
| IUPAC Name | 2-(3-((4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | [7] |
| Molecular Formula | C₂₉H₂₃N₅O₃S | [6] |
| Molecular Weight | 521.59 g/mol | [6][7] |
| CAS Number | 838818-26-1 | [6] |
| Appearance | White to off-white solid | [7] |
| Purity | ≥98% (HPLC) | [6] |
Solubility Data
This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.
| Solvent | Maximum Concentration | References |
| DMSO | 10 mM (approx. 5.22 mg/mL) | [6] |
| DMF | 5 mg/mL | [4] |
| Water | Not Soluble | [7] |
Biological Activity
This compound is a highly potent inhibitor with low nanomolar efficacy.
| Target/Pathway | Potency | References |
| TNKS1 (IC₅₀) | 26 nM | [3][4][5] |
| TNKS2 (IC₅₀) | ~15 nM | [4][6] |
| Wnt/β-catenin Signaling (EC₅₀) | ~75 nM | [6][9] |
Experimental Protocols
Materials Required
-
This compound powder (purity ≥98%)
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for laboratory experiments.
-
Pre-analysis Calculation :
-
Using the molecular weight of this compound (521.59 g/mol ), calculate the mass required for your desired volume.
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 mL * 521.59 g/mol = 5.22 mg
-
-
-
Weighing the Compound :
-
Tare a sterile, clean microcentrifuge tube on the analytical balance.
-
Carefully weigh 5.22 mg of this compound powder directly into the tube. Handle the powder in a chemical fume hood to avoid inhalation.
-
-
Solubilization :
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain. Gentle warming in a 37°C water bath can assist with solubilization if needed.
-
-
Aliquoting and Storage :
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Storage and Stability
Proper storage is crucial to maintain the biological activity of this compound.
| Form | Storage Temperature | Stability Period | References |
| Powder | -20°C | ≥ 4 years | [4] |
| Stock Solution (in DMSO) | -20°C | 1-12 months | [9][10][11] |
| Stock Solution (in DMSO) | -80°C | 6-24 months | [9][10] |
Note : For optimal results, it is recommended to use the stock solution within one year when stored at -20°C and within two years when stored at -80°C.[9] Before use, thaw the aliquot at room temperature and ensure the solution is clear and free of precipitate.
Visualizations
This compound Mechanism of Action in the Wnt/β-catenin Pathway
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Workflow for Preparing this compound Stock Solution
Caption: A step-by-step workflow for preparing a 10 mM this compound stock solution.
References
- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound | PLOS One [journals.plos.org]
- 6. This compound | Tankyrase | Tocris Bioscience [tocris.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. This compound | Tankyrase (TNKS) inhibitor | Hello Bio [hellobio.com]
Application of WIKI4 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIKI4 is a novel, potent, and specific small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] Identified through high-throughput screening (HTS), this compound exerts its inhibitory effect by targeting the enzymatic activity of Tankyrase-1 and -2 (TNKS1/2).[1][2][4] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in regulating the stability of Axin, a key component of the β-catenin destruction complex. By inhibiting Tankyrase, this compound stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression.[1][3] This application note provides detailed protocols for utilizing this compound in high-throughput screening and downstream validation assays to identify and characterize modulators of the Wnt/β-catenin pathway.
Data Presentation
The following tables summarize the quantitative data regarding the activity and selectivity of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| TNKS1 | Enzymatic Assay | 26 | - | [2][4] |
| TNKS2 | Enzymatic Assay | ~15 | - | [4] |
| Wnt/β-catenin Signaling | Reporter Assay | 75 | DLD1 | [5] |
| Cell Growth | Cytotoxicity Assay | 20 | SCLC cells | [5][6] |
Table 2: Selectivity Profile of this compound against other ARTD/PARP Enzymes
| Enzyme | % Inhibition at 10 µM this compound | Reference |
| ARTD1 (PARP1) | Not significant | [2] |
| ARTD2 (PARP2) | Not significant | [2] |
| ARTD4 (PARP4) | Not significant | [2] |
| ARTD10 (PARP10) | Not significant | [2] |
| ARTD12 (PARP12) | Not significant | [2] |
| ARTD15 (PARP15) | Not significant | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Caption: High-throughput screening workflow for identifying Wnt signaling inhibitors.
Experimental Protocols
High-Throughput Screening for Wnt/β-catenin Signaling Inhibitors using a Luciferase Reporter Assay
This protocol describes a cell-based assay in a 384-well format suitable for HTS to identify inhibitors of the Wnt/β-catenin pathway.
Materials:
-
HEK293 cells stably expressing a SuperTOPFlash (STF) luciferase reporter
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Wnt3a conditioned medium (CM) or CHIR99021
-
Compound library dissolved in DMSO
-
This compound (positive control)
-
DMSO (negative control)
-
White, opaque 384-well plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend HEK293-STF cells in complete medium.
-
Seed 20 µL of cell suspension (e.g., 5,000 cells/well) into each well of a 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Using a liquid handler, add 100 nL of each compound from the library to the corresponding wells.
-
For controls, add 100 nL of this compound (e.g., final concentration 10 µM) to positive control wells and 100 nL of DMSO to negative control wells.
-
-
Wnt Pathway Activation:
-
Add 5 µL of Wnt3a CM or CHIR99021 (e.g., final concentration 3 µM) to all wells except for the unstimulated controls.
-
Add 5 µL of control medium to unstimulated control wells.
-
-
Incubation:
-
Incubate the plates for 16-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the Z'-factor to assess assay quality using the positive (this compound) and negative (DMSO) controls. A Z'-factor > 0.5 is considered excellent for HTS.
-
Calculate the percent inhibition for each compound relative to the controls.
-
Identify hits as compounds that exhibit a percent inhibition above a defined threshold (e.g., >50%).
-
In Vitro Tankyrase Enzymatic Assay
This protocol describes a biochemical assay to directly measure the inhibitory activity of compounds on Tankyrase.
Materials:
-
Recombinant human Tankyrase-1 or -2
-
Histone H4 (substrate)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)
-
This compound (positive control)
-
DMSO (negative control)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Plate Coating:
-
Coat the wells of a 384-well plate with Histone H4 (e.g., 1 µ g/well in PBS) overnight at 4°C.
-
Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
-
Compound Addition:
-
Add 100 nL of serially diluted compounds (including this compound) or DMSO to the wells.
-
-
Enzyme Reaction:
-
Add 10 µL of Tankyrase enzyme diluted in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of biotinylated NAD+ (e.g., final concentration 10 µM) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells three times with PBST.
-
Add 20 µL of Streptavidin-HRP conjugate diluted in PBST to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells three times with PBST.
-
Add 20 µL of chemiluminescent HRP substrate to each well.
-
Immediately measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Western Blot Analysis of Axin Stabilization
This protocol is used to confirm the mechanism of action of hit compounds by assessing the protein levels of Axin1 and Axin2.
Materials:
-
DLD1 or SW480 colorectal cancer cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound and test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Axin1, anti-Axin2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment:
-
Seed DLD1 or SW480 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or this compound (e.g., 1-10 µM) for 6-24 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Axin1 and Axin2 band intensities to the β-actin loading control.
-
Quantitative PCR (qPCR) for Wnt Target Gene Expression
This protocol measures the effect of this compound or hit compounds on the expression of Wnt target genes such as AXIN2 and TNFRSF19.
Materials:
-
DLD1 or other relevant cancer cell lines
-
This compound and test compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for AXIN2, TNFRSF19, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with compounds as described for the Western blot protocol.
-
Extract total RNA from the cells using a suitable kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
Cell Viability/Cytotoxicity Assay
This assay is crucial to distinguish between specific Wnt pathway inhibition and general cytotoxicity of the hit compounds.
Materials:
-
DLD1 or other cancer cell lines
-
This compound and test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96- or 384-well clear or opaque plates
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 48-72 hours.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability relative to DMSO-treated control cells.
-
Determine the CC50 (cytotoxic concentration 50) value for each compound.
-
Conclusion
This compound serves as a valuable tool for researchers studying the Wnt/β-catenin signaling pathway. The protocols outlined in this application note provide a comprehensive framework for utilizing this compound as a positive control in high-throughput screening campaigns to identify novel inhibitors of this critical cancer-related pathway. Furthermore, the described secondary assays are essential for validating primary hits and elucidating their mechanism of action. By employing these methodologies, researchers can accelerate the discovery and development of new therapeutic agents targeting the Wnt signaling cascade.
References
- 1. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. assay.dev [assay.dev]
- 4. Z-factor - Wikipedia [en.wikipedia.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. TNKS1 (PARP5A) Colorimetric Assay Kit - BPS Bioscience [bioscience.co.uk]
Application Notes and Protocols for WIKI4: An Inhibitor of Wnt/β-Catenin Signaling for Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIKI4 is a novel and potent small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3][4] Discovered through high-throughput screening, this compound is structurally distinct from other known inhibitors of this pathway.[1][2][3] Its primary mechanism of action is the inhibition of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), enzymes that play a crucial role in the degradation of AXIN proteins.[1][3][5] By inhibiting TNKS, this compound stabilizes the β-catenin destruction complex, leading to the suppression of Wnt target gene expression.[1][3] These properties make this compound a valuable tool for studying the role of Wnt/β-catenin signaling in various biological processes, including development, tissue homeostasis, and diseases such as cancer.[1][2][3]
Mechanism of Action
This compound exerts its effects on gene expression by modulating the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" consisting of AXIN, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1] Tankyrase enzymes (TNKS1/2) promote the degradation of AXIN, thereby destabilizing the destruction complex and promoting Wnt signaling.
This compound inhibits the enzymatic activity of TNKS1 and TNKS2.[1][5] This inhibition leads to an increase in the steady-state abundance of AXIN proteins, which in turn enhances the activity of the β-catenin destruction complex.[1][3] As a result, β-catenin is more efficiently phosphorylated and degraded, preventing its accumulation and translocation to the nucleus. Consequently, the transcription of Wnt target genes, such as AXIN2 and TNFRSF19, is repressed.[1][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Value | Cell Line/System | Reference |
| TNKS1 IC50 | 26 nM | in vitro fluorescence-based activity assay | [5] |
| TNKS2 IC50 | 26 nM | in vitro fluorescence-based activity assay | [7] |
| Wnt/β-catenin Signaling EC50 | 75 nM | Not specified | [7] |
| Effective Concentration for AXIN protein stabilization | 1 µM | DLD1 cells | [7] |
| Effective Concentration for inhibition of DLD1 cell growth | 100 nM - 1 µM | DLD1 cells | [7] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 4. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viability assay - Wikipedia [en.wikipedia.org]
- 6. Wnt Reporter Activity Assay [bio-protocol.org]
- 7. resources.amsbio.com [resources.amsbio.com]
Application Note: Protocol for Assessing the Effect of WIKI4 on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
WIKI4 is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, a crucial cellular pathway that, when dysregulated, is often implicated in diseases like cancer.[1][2] this compound exerts its effects by inhibiting the enzymatic activity of tankyrase (TNKS), specifically TNKS2.[1][2][3] Tankyrases are enzymes that target AXIN, a key component of the β-catenin destruction complex, for degradation.[4][5][6] By inhibiting tankyrase, this compound stabilizes AXIN, which in turn promotes the degradation of β-catenin.[1][7] This prevents β-catenin from translocating to the nucleus and activating target genes associated with cell proliferation.[1][7] Consequently, this compound has been shown to inhibit the growth of cancer cell lines, making the assessment of its effect on cell viability a critical step in its evaluation as a potential therapeutic agent.[1][7]
This document provides a detailed protocol for assessing the effect of this compound on the viability of cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]
Signaling Pathway and Experimental Workflow
To understand the context of the experiment, it's important to visualize both the biological pathway this compound targets and the experimental steps to be performed.
Caption: this compound inhibits Tankyrase, stabilizing the destruction complex and reducing β-catenin levels.
Caption: Workflow for assessing this compound's effect on cell viability using the MTT assay.
Experimental Protocol: MTT Assay
This protocol is designed to determine the concentration-dependent effect of this compound on cell viability.
Materials and Reagents
-
This compound compound
-
Cell line of interest (e.g., DLD-1 colorectal cancer cells)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]
-
Sterile 96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol Steps
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize, count, and resuspend cells in a complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in all wells should be kept constant and low (<0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations. For vehicle control wells, add a medium with the same final concentration of DMSO.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Execution:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[8]
-
Incubate the plate for 4 hours at 37°C, 5% CO₂.[8][11] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[8][12]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to aid in dissolving the formazan crystals.[10] Then, leave the plate overnight in the incubator.[8]
-
-
Data Acquisition and Analysis:
-
The next day, ensure all formazan crystals are fully dissolved.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[8]
-
Calculation:
-
Subtract the average absorbance of the "blank" wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % Viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
-
Data Presentation
Quantitative data should be organized into tables for clarity and easy comparison.
Table 1: Dose-Response Effect of this compound on Cell Viability (48h Exposure)
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.085 | 100.0% |
| 0.01 | 1.211 | 0.079 | 96.6% |
| 0.1 | 1.053 | 0.066 | 84.0% |
| 1 | 0.739 | 0.051 | 58.9% |
| 10 | 0.312 | 0.033 | 24.9% |
| 100 | 0.101 | 0.015 | 8.1% |
| Blank | 0.058 | 0.005 | - |
Table 2: Time-Course Effect of this compound (1 µM) on Cell Viability
| Exposure Time (h) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 | 1.254 | 0.085 | 100.0% |
| 24 | 0.982 | 0.071 | 78.3% |
| 48 | 0.739 | 0.051 | 58.9% |
| 72 | 0.515 | 0.042 | 41.1% |
References
- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Detecting the Impact of WIKI4 on Wnt Target Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell biology. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a key target for therapeutic intervention. WIKI4 is a small molecule inhibitor that potently and specifically targets the Wnt/β-catenin signaling pathway.[1][2] It functions by inhibiting the enzymatic activity of Tankyrase (TNKS) 1 and 2, key enzymes in the β-catenin destruction complex.[1][3][4] This inhibition leads to the stabilization of Axin proteins, promoting the degradation of β-catenin and subsequently downregulating the expression of Wnt target genes.[1][5] These application notes provide detailed protocols for researchers to effectively measure the impact of this compound on Wnt target genes, encompassing molecular, cellular, and functional assays.
Mechanism of Action of this compound
This compound's inhibitory effect on the canonical Wnt/β-catenin signaling pathway is initiated by its binding to the adenosine (B11128) subsite of the NAD+ binding groove of Tankyrase 1 and 2.[3] This prevents the ADP-ribosylation of Axin, a crucial scaffolding protein in the β-catenin destruction complex. The stabilization of Axin enhances the formation and activity of this complex, which includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1). This complex then phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By preventing β-catenin accumulation and nuclear translocation, this compound effectively suppresses the transcription of Wnt target genes.[1]
References
- 1. Anti-Axin 2 antibody (ab32197) | Abcam [abcam.com]
- 2. Anti-Axin 2 Antibody (A14022) | Antibodies.com [antibodies.com]
- 3. AXIN2 Monoclonal Antibody (J.415.10) (MA5-15015) [thermofisher.com]
- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for WIKI4 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIKI4 is a novel and potent small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of the Wnt pathway is a critical driver in the development and progression of numerous cancers. This compound exerts its effect by inhibiting the enzymatic activity of TNKS2, which prevents the ubiquitination and subsequent degradation of Axin, a crucial component of the β-catenin destruction complex.[2] This leads to the stabilization of Axin, enhanced degradation of β-catenin, and downregulation of Wnt target gene expression, ultimately inhibiting the growth of cancer cells.[3][4] While specific in vivo administration data for this compound in mouse xenograft models is not extensively documented in publicly available literature, this document provides detailed application notes and protocols based on studies of other structurally distinct but mechanistically similar tankyrase inhibitors, such as G007-LK and XAV939. These protocols can serve as a valuable starting point for designing and executing in vivo studies with this compound.
Mechanism of Action: this compound in the Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway is tightly regulated to control cellular processes like proliferation and differentiation. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, driving the expression of genes involved in cell proliferation and survival.
Tankyrases (TNKS1 and TNKS2) promote the degradation of Axin through a process called PARsylation. By inhibiting tankyrase activity, this compound stabilizes Axin, thereby enhancing the activity of the β-catenin destruction complex and suppressing Wnt signaling.
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Quantitative Data Summary of Tankyrase Inhibitors in Mouse Xenograft Models
The following table summarizes in vivo efficacy data from studies using tankyrase inhibitors G007-LK and XAV939, which can be used as a reference for planning this compound experiments.
| Inhibitor | Cancer Model | Mouse Strain | Administration Route & Dosage | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |
| G007-LK | COLO-320DM (Colorectal) | Nude | Intraperitoneal (IP) | 20 mg/kg, twice daily | 61% | [3][5] |
| COLO-320DM (Colorectal) | Nude | Intraperitoneal (IP) | 40 mg/kg, daily | 48% | [3] | |
| SW403 (Colorectal) | Nude | Intraperitoneal (IP) | Doses up to 20 mg/kg, daily or twice daily | Up to 71% | [3] | |
| XAV939 | HepG2 (Hepatocellular Carcinoma) | Nude | Intra-tumoral | 20 mg/kg, every 3 days for 3 weeks | Significant TGI | [4] |
| Colorectal Cancer Patient-Derived Xenograft (PDX) | Balb/c Nude | Not Specified | 25 mg/kg (in combination with 5-FU) | 44.99% (combination) | [6] | |
| OM-153 | COLO 320DM (Colorectal) | N/A | Oral | 0.33–10 mg/kg, twice daily | Dose-dependent TGI | [7][8] |
Experimental Protocols
I. Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the general procedure for establishing a subcutaneous tumor xenograft model.
Caption: General experimental workflow for a xenograft mouse model study.
Materials:
-
Human cancer cell line with activated Wnt/β-catenin signaling (e.g., COLO-320DM, SW480, DLD-1).
-
Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID).
-
Sterile phosphate-buffered saline (PBS).
-
Matrigel (or other suitable extracellular matrix).
-
Sterile syringes and needles (27-30 gauge).
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard sterile conditions in the recommended growth medium.
-
Cell Preparation:
-
Harvest cells during the exponential growth phase using trypsin.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 to 5 x 107 cells/mL. Keep the cell suspension on ice.
-
-
Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[9]
-
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups.
II. This compound Administration Protocols (Based on Analogous Tankyrase Inhibitors)
A. Intraperitoneal (IP) Administration (based on G007-LK data)
Vehicle Preparation: A common vehicle for IP injection of small molecules is a solution of:
-
10% Dimethyl sulfoxide (B87167) (DMSO)
-
60% Polyethylene glycol 400 (PEG400)
-
30% Saline[3]
Procedure:
-
Prepare the this compound solution in the vehicle at the desired concentration immediately before use.
-
Gently restrain the mouse.
-
Administer the this compound solution or vehicle via intraperitoneal injection.
-
Dosage and Schedule: Based on data for G007-LK, a starting point for this compound could be in the range of 10-40 mg/kg, administered once or twice daily.[3][5] A dose-finding study is crucial to determine the maximum tolerated dose (MTD).
B. Oral Gavage (PO) Administration (based on OM-153 data)
Vehicle Preparation: A common vehicle for oral gavage is a suspension in:
-
0.5% (w/v) Methylcellulose in sterile water.[9]
Procedure:
-
Prepare the this compound suspension in the vehicle at the desired concentration.
-
Gently restrain the mouse.
-
Using a gavage needle, carefully administer the suspension directly into the stomach.
-
Dosage and Schedule: Based on studies with OM-153, a starting dose range for this compound could be 1-10 mg/kg, administered twice daily.[7][8]
C. Intra-tumoral Administration (based on XAV939 data)
This route may be considered if systemic toxicity is a concern or to achieve high local concentrations of the drug.
Procedure:
-
Prepare this compound in a suitable sterile vehicle.
-
Anesthetize the mouse.
-
Carefully inject the this compound solution directly into the center of the tumor.
-
Dosage and Schedule: Based on XAV939 studies, a starting point could be 20-25 mg/kg administered every 3 days.[4][6]
Endpoint Analysis
-
Western Blotting: To assess the levels of key Wnt pathway proteins such as Axin1, Axin2, and β-catenin in tumor lysates. A successful response to this compound should show increased levels of Axin proteins and decreased levels of β-catenin.[3][4]
-
Immunohistochemistry (IHC): To visualize the localization and expression of target proteins within the tumor tissue.
-
Toxicity Assessment: Monitor animal body weight throughout the study. A significant loss in body weight (e.g., >15-20%) may indicate toxicity.[3] Histological analysis of the small intestine is crucial to evaluate for signs of enteritis, villus blunting, and epithelial degeneration, which are known on-target toxicities of tankyrase inhibitors.[10][11]
Important Considerations and Potential Side Effects
-
Toxicity: The Wnt pathway is essential for the homeostasis of tissues with high cell turnover, such as the intestine. Inhibition of this pathway by tankyrase inhibitors can lead to dose-dependent intestinal toxicity.[10][11] It is critical to perform a dose-escalation study to determine the MTD of this compound.
-
Pharmacokinetics: The bioavailability and in vivo stability of this compound will influence the choice of administration route and dosing schedule. Pharmacokinetic studies are recommended to determine the plasma and tumor concentrations of this compound.
-
Animal Welfare: All animal experiments must be conducted in accordance with approved IACUC protocols, with careful monitoring for any signs of distress or toxicity.
By leveraging these detailed protocols and considering the potential challenges, researchers can effectively design and implement in vivo studies to evaluate the therapeutic potential of this compound in mouse xenograft models.
References
- 1. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 7. New article: The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - Hybrid Technology Hub [med.uio.no]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing WIKI4 Dosage for Maximum Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing WIKI4, a potent inhibitor of the Wnt/β-catenin signaling pathway. Here, you will find troubleshooting advice and frequently asked questions to navigate your experimental workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] It functions by selectively inhibiting the enzymatic activity of Tankyrase 2 (TNKS2), a key regulator of Axin protein degradation.[1][3][4] By inhibiting TNKS2, this compound stabilizes Axin, a core component of the β-catenin destruction complex. This leads to the ubiquitination and subsequent proteasomal degradation of β-catenin, thereby downregulating Wnt target gene expression.[1]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
Based on published data, a half-maximal response for the inhibition of Wnt/β-catenin signaling is observed at approximately 75 nM in various cell types.[1] For initial experiments, a dose-response curve ranging from 10 nM to 1 µM is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound?
Treatment duration can vary depending on the experimental endpoint. For assessing the inhibition of β-catenin target gene expression, overnight treatment (approximately 16 hours) has been shown to be effective.[1] To observe effects on protein levels, such as the stabilization of Axin, treatments of 2, 4, 6, or 24 hours can be performed.[5] For longer-term assays, such as colony formation, treatment may extend for several days.[1]
Q4: In which cell lines has this compound been shown to be effective?
This compound has demonstrated efficacy in a variety of cell lines, including:
-
Colorectal cancer cell lines: DLD1 and SW480[1]
-
B-cell leukemia cell line: NALM6[1]
-
Osteosarcoma cell line: U2OS[1]
Q5: What are the known IC50 values for this compound?
The inhibitory concentration (IC50) of this compound varies depending on the target and assay:
-
Wnt/β-catenin signaling in cells (half-maximal response): ~75 nM[1][5]
-
Cytotoxicity in SCLC cells: 0.02 µM[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low inhibition of Wnt signaling | Insufficient this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of 10 nM to 1 µM. |
| Short treatment duration. | Increase the incubation time. For gene expression analysis, try an overnight treatment. For protein level changes, consider a time course experiment (e.g., 2, 4, 6, 24 hours). | |
| Cell line is resistant to this compound. | Verify that your cell line has an active Wnt/β-catenin pathway. Consider using a positive control cell line known to be sensitive to this compound, such as DLD1 or A375. | |
| Cell toxicity observed | This compound concentration is too high. | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to determine the cytotoxic concentration in your specific cell line. |
| Inconsistent results between experiments | Variability in cell density or passage number. | Maintain consistent cell seeding densities and use cells within a similar passage number range for all experiments. |
| Degradation of this compound stock solution. | Prepare fresh this compound stock solutions and store them properly according to the manufacturer's instructions. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 for TNKS2 | ~15 nM | In vitro auto-ADP-ribosylation assay | [1] |
| IC50 for TNKS1 | 26 nM | In vitro fluorescence-based activity assay | [4] |
| Half-maximal response (Wnt/β-catenin signaling) | ~75 nM | β-catenin reporter activity in DLD1 and A375 cells | [1] |
| Effective concentration for inhibiting AXIN2 ubiquitination | 2.5 µM | SW480 cells | [1] |
| Effective concentration for inhibiting DLD1 cell growth | 100 nM, 1 µM | DLD1 cells | [5] |
Experimental Protocols
Protocol 1: Inhibition of β-catenin Reporter Activity
-
Cell Seeding: Seed cells (e.g., A375 or DLD1) stably expressing a β-catenin activated reporter (BAR) construct into a 96-well plate.
-
Wnt Stimulation (if necessary): For cell lines requiring Wnt ligand stimulation, add WNT3A conditioned media.
-
This compound Treatment: Add this compound at various concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) to the appropriate wells. Include a DMSO control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Measure luciferase activity using a standard luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability. Plot the dose-response curve to determine the half-maximal inhibitory concentration.
Protocol 2: Western Blot Analysis of Axin Stabilization
-
Cell Seeding: Seed cells (e.g., DLD1) in a 6-well plate.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO for various time points (e.g., 0, 2, 4, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound effects.
Caption: A logical troubleshooting guide for this compound experiments.
References
- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
WIKI4 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for WIKI4. This resource is designed for researchers, scientists, and drug development professionals to help navigate potential off-target effects and ensure the rigorous validation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[1][2][3] Its primary mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway.[2][4] Tankyrases are enzymes that poly(ADP-ribosyl)ate (PARsylate) Axin, a key scaffold protein in the β-catenin destruction complex. This PARsylation signals Axin for ubiquitination and subsequent degradation by the proteasome. By inhibiting TNKS1/2, this compound stabilizes Axin levels, which promotes the assembly of the destruction complex, leading to the phosphorylation and degradation of β-catenin. This effectively turns "off" Wnt pathway signaling.
Q2: How potent and selective is this compound?
A2: this compound is a high-potency inhibitor of both Tankyrase isoforms. It has been shown to be highly selective for Tankyrases over other tested ADP-ribosyltransferases (ARTDs), also known as PARPs. Because this compound is structurally distinct from other Tankyrase inhibitors like XAV939, it is not expected to share the same off-target profile. However, like any small molecule inhibitor, off-target effects at higher concentrations or in specific cellular contexts are possible and should be experimentally addressed.
Table 1: Biochemical Potency of this compound
| Target | IC₅₀ Value |
|---|---|
| Tankyrase 1 (TNKS1) | 26 nM |
| Tankyrase 2 (TNKS2) | ~15 nM |
Data sourced from multiple studies.
Table 2: Selectivity Profile of this compound
| ARTD (PARP) Family Member | % Inhibition at 10 µM this compound |
|---|---|
| ARTD1 (PARP1) | Not significant |
| ARTD2 (PARP2) | Not significant |
| ARTD3 (PARP3) | Not significant |
| ARTD7 (PARP15) | Not significant |
| ARTD8 (PARP14) | Not significant |
| ARTD10 (PARP10) | Not significant |
This compound does not significantly inhibit other ARTDs tested at a concentration of 10 µM.
On-Target Signaling Pathway
The diagram below illustrates the canonical Wnt signaling pathway and the specific mechanism of action for this compound. In the "Wnt OFF" state, this compound stabilizes Axin, leading to β-catenin degradation.
Troubleshooting Guide
Q3: I'm observing an unexpected phenotype (e.g., cell death, differentiation) that doesn't correlate with Wnt pathway inhibition in my cell line. How can I determine if this is an off-target effect?
A3: This is a critical control experiment. An unexpected phenotype could arise from a non-Wnt, off-target effect of this compound. Here is a workflow to systematically investigate this observation.
Key steps in this workflow include:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting Tankyrase in your system as expected by performing a Western blot for Axin1/2 (should increase) and active β-catenin (should decrease).
-
Use a Second Inhibitor: Use a structurally unrelated Tankyrase inhibitor (e.g., XAV939, IWR-1). If the phenotype is only observed with this compound, it is more likely to be an off-target effect.
-
Perform a Rescue Experiment: Try to rescue the phenotype by activating the Wnt pathway downstream of the destruction complex. For example, co-treatment with a GSK3β inhibitor like CHIR99021 should restore β-catenin levels. If CHIR99021 rescues the on-target gene expression changes but not the unexpected phenotype, this strongly suggests an off-target effect.
-
Use Knockout Cell Lines: The gold standard is to test this compound in a cell line where TNKS1 and TNKS2 have been knocked out (DKO). An inhibitor's effects should be minimal in the absence of its target. If the phenotype persists in DKO cells, it is definitively an off-target effect.
Q4: My cells are showing toxicity at the concentration of this compound I'm using. How can I be sure this isn't an off-target effect?
A4: Cytotoxicity can be a common off-target effect. To investigate this, you should perform a dose-response curve for both the on-target effect and the toxic effect.
-
Determine the EC₅₀ for Wnt inhibition: Using a TCF/LEF luciferase reporter assay (like TOPFlash), determine the concentration of this compound that gives a half-maximal inhibition of Wnt signaling. In many cell lines, this is below 100 nM.
-
Determine the CC₅₀ for cytotoxicity: Using a cell viability assay (e.g., CellTiter-Glo®, MTT), determine the cytotoxic concentration 50 (CC₅₀).
-
Calculate the Therapeutic Window: Compare the EC₅₀ and CC₅₀. A specific, on-target effect should occur at a significantly lower concentration than cytotoxicity. If the curves are very close, the toxicity is more likely to be linked to an off-target effect or an extreme on-target effect in a Wnt-addicted cell line. In Wnt-dependent cancer cells, cytotoxicity can be an expected on-target outcome.
Experimental Protocols
Protocol 1: Western Blot for On-Target Validation of this compound
This protocol verifies that this compound engages its target in cells by measuring the stabilization of Axin protein.
-
Cell Seeding: Plate cells (e.g., SW480, DLD-1) in 6-well plates and allow them to reach 70-80% confluency.
-
Treatment: Treat cells with vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 12-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on an 8-10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against Axin1 or Axin2, and β-catenin. A loading control antibody (e.g., GAPDH, β-actin) is essential.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Analysis: Quantify band intensities. In response to effective this compound treatment, Axin levels should increase, while total β-catenin levels should decrease.
Protocol 2: TCF/LEF (TOPFlash) Reporter Assay for Functional Readout
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Plating: Seed cells (e.g., HEK293T) in a 96-well plate.
-
Transfection: When cells are ~70% confluent, co-transfect them with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization). A FOPFlash plasmid with mutated TCF/LEF binding sites should be used as a negative control in parallel wells.
-
Treatment: After 12-24 hours, replace the media with fresh media containing a Wnt pathway activator (e.g., Wnt3a conditioned media or 10 mM LiCl) and co-treat with a dose range of this compound or vehicle control.
-
Lysis and Measurement: After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the TOP/FOP ratio to determine specific Wnt pathway activity.
-
Plot the normalized reporter activity against the log of this compound concentration to determine the EC₅₀. A specific inhibitor should reduce Wnt3a- or LiCl-induced TOPFlash activity in a dose-dependent manner.
-
References
- 1. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of WIKI4 in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues regarding the stability of WIKI4 in cell culture media.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Immediate Precipitation of this compound Upon Addition to Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this, and how can I resolve it?
Answer: Immediate precipitation, often termed "crashing out," is a common issue with hydrophobic compounds like this compound when introduced into an aqueous environment like cell culture media. This occurs because the compound's concentration exceeds its solubility limit in the final aqueous solution.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media leads to a rapid solvent exchange, causing the compound to precipitate. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for all dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in the initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Question: The culture media containing this compound appears clear initially, but after a few hours or days at 37°C, I notice a crystalline or cloudy precipitate. What is happening?
Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of the cell culture incubator.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be unstable in the aqueous, warm, and CO2-rich environment of the incubator, leading to degradation and precipitation of less soluble byproducts. | Perform a stability assessment of this compound in your specific culture medium at 37°C over your experimental timeframe. |
| Interaction with Media Components | This compound might interact with salts, amino acids, or other components in the media, forming insoluble complexes over time. | If possible, try a different basal media formulation. You can also test the stability of this compound in a simpler buffer like PBS at 37°C to see if media components are the cause. |
| pH Shift in Media | Changes in the media's pH during incubation can alter the solubility of this compound. | Ensure the pH of your culture medium is stable throughout the experiment. Use buffered media and monitor the color of the pH indicator. |
| Evaporation | Evaporation of media from culture plates or flasks can increase the concentration of this compound, pushing it beyond its solubility limit. | Ensure your incubator has adequate humidity. For long-term experiments, consider using sealed flasks or plates, or add sterile water to the incubator's water pan regularly. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for dissolving this compound. It is soluble in DMSO up to 10 mM.[1] this compound is not soluble in water.[2]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. When stored at -80°C, the stock solution can be stable for up to two years, and at -20°C, for up to one year.[3]
Q3: What is a typical working concentration for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and the specific experimental goals. However, studies have shown that this compound can inhibit Wnt/β-catenin signaling with a half-maximal effective concentration (EC50) of approximately 75 nM.[3] In cell-based assays, concentrations ranging from 100 nM to 1 µM have been used for incubation periods of up to 6 days.
Q4: How can I determine the maximum soluble concentration of this compound in my specific culture medium?
A4: You can perform a kinetic solubility assay. This involves preparing serial dilutions of your this compound stock solution in your complete cell culture medium and observing the concentration at which precipitation occurs. This can be done by visual inspection or more quantitatively by measuring the turbidity of the solutions using a plate reader.
Q5: I suspect this compound is degrading in my culture medium during a multi-day experiment. How can I verify this?
A5: You can assess the chemical stability of this compound in your culture medium using High-Performance Liquid Chromatography (HPLC). This involves incubating this compound in the medium at 37°C and taking samples at different time points (e.g., 0, 24, 48, 72 hours). The concentration of intact this compound at each time point is then quantified by HPLC. A decrease in the concentration over time indicates degradation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 5.22 | 10 |
| DMF | 5 | ~9.6 |
| DMF:PBS (pH 7.2) (1:5) | 0.1 | ~0.19 |
Data compiled from multiple sources.
Table 2: Illustrative Stability of a Small Molecule Inhibitor in Cell Culture Media at 37°C (Template)
This table serves as a template for presenting your own experimental data on this compound stability. The data below is illustrative for a generic small molecule inhibitor and should not be considered as actual data for this compound.
| Time (Hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS |
| 0 | 100 ± 2.1 | 100 ± 1.8 |
| 2 | 98.5 ± 3.5 | 99.1 ± 2.3 |
| 8 | 92.1 ± 4.2 | 97.8 ± 2.9 |
| 24 | 75.4 ± 5.1 | 91.3 ± 3.7 |
| 48 | 58.9 ± 6.3 | 85.6 ± 4.5 |
Data is presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC analysis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to create a stock solution, for example, at a concentration of 10 mM.
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Dispense the stock solution into single-use aliquots and store at -20°C or -80°C, protected from light.
-
-
Prepare an Intermediate Dilution (Recommended):
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, first, create an intermediate dilution of the this compound stock solution in the pre-warmed medium. For instance, to achieve a final concentration of 1 µM from a 10 mM stock, you could first prepare a 100 µM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution to your culture plates containing pre-warmed medium to reach the final desired concentration.
-
Gently mix the contents of the wells or plates by swirling.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Assessment of this compound Stability in Culture Media by HPLC
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare your cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS).
-
-
Experimental Procedure:
-
Dilute the this compound stock solution in the prepared media to a final concentration (e.g., 10 µM).
-
Aliquot 1 mL of the this compound-containing media into triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after preparation.
-
Immediately quench the reaction by adding 100 µL of cold acetonitrile (B52724) to the collected samples to precipitate proteins and halt any degradation.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from media components.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by normalizing the peak area to the average peak area at time 0.
-
% Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100
-
Mandatory Visualization
Caption: Wnt/β-Catenin Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Using this compound in Cell Culture.
Caption: Logical Flow for Troubleshooting this compound Precipitation.
References
Technical Support Center: Minimizing WIKI4 Toxicity in Primary Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity associated with the use of WIKI4 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3][4][5] It functions by selectively inhibiting the enzymatic activity of Tankyrase-2 (TNKS2), a member of the PARP family of enzymes. By inhibiting TNKS2, this compound prevents the ubiquitination and subsequent degradation of Axin proteins. This leads to the stabilization of the β-catenin destruction complex, which in turn promotes the degradation of β-catenin and reduces the transcription of Wnt target genes.
Q2: Was this compound designed to be non-toxic?
During its initial discovery through high-throughput screening, one of the key selection criteria for this compound was its ability to inhibit Wnt/β-catenin signaling without causing significant cell toxicity in the tested cell lines. However, primary cells can be more sensitive than immortalized cell lines, and toxicity can still be a concern.
Q3: What are the common causes of toxicity when using this compound in primary cells?
Toxicity in primary cell cultures when using small molecule inhibitors like this compound can stem from several factors:
-
High Concentrations: Using concentrations significantly above the effective dose can lead to off-target effects and cytotoxicity.
-
Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO), which can be toxic to primary cells, especially at higher concentrations.
-
Prolonged Exposure: Continuous and long-term exposure to any small molecule can disrupt normal cellular processes and lead to cumulative toxicity.
-
Cell Type Sensitivity: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines. Different primary cell types will also exhibit varying sensitivities.
-
Off-Target Effects: Although selected for specificity, at high concentrations, this compound could potentially interact with other cellular targets, leading to unintended toxic effects.
Q4: What are the visible signs of toxicity in my primary cell culture?
Signs of toxicity can include:
-
A noticeable decrease in cell viability and proliferation rate compared to control cultures.
-
Changes in cell morphology, such as rounding up, shrinking, or detaching from the culture surface.
-
Increased presence of floating cells or cellular debris in the culture medium.
-
Activation of apoptosis or necrosis pathways.
Troubleshooting Guide
Issue: I am observing significant cell death after treating my primary cells with this compound.
| Potential Cause | Troubleshooting Steps |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type. Test a wide range of concentrations, starting from well below the reported effective dose in other cell types (e.g., starting from 10 nM). |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤ 0.1%. Always include a "vehicle-only" control in your experiments, where cells are treated with the same final concentration of DMSO as the this compound-treated cells. |
| Prolonged exposure to this compound. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. Consider a "wash-out" experiment where the this compound-containing medium is replaced with fresh medium after a specific incubation period. |
| Primary cells are particularly sensitive. | If possible, try to use the lowest passage number for your primary cells as they can become more sensitive with time in culture. Ensure your cells are healthy and in a logarithmic growth phase before starting the experiment. |
| Impure or degraded this compound. | Purchase this compound from a reputable supplier. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
Data Summary
The effective concentration of this compound can vary between cell types. The following table summarizes reported concentrations from the literature. Note that these are primarily from cancer cell lines and embryonic stem cells, and the optimal concentration for your primary cells may be different.
| Cell Line | Assay | Effective Concentration (IC50 / EC50) | Reference |
| A375 Melanoma Cells | β-catenin Activated Reporter (BAR) | ~75 nM | |
| DLD1 Colorectal Carcinoma | β-catenin Activated Reporter (BAR) | ~75 nM | |
| NALM6 B cells | β-catenin Activated Reporter (BAR) | ~75 nM | |
| U2OS Osteosarcoma | β-catenin Activated Reporter (BAR) | ~75 nM | |
| Human Embryonic Stem Cells (hESCs) | β-catenin Activated Reporter (BAR) | ~75 nM | |
| DLD1 Colorectal Carcinoma | Colony Formation Assay | Inhibition observed at 100 nM and 1 µM | |
| Small Cell Lung Cancer (SCLC) cells | Cytotoxicity (IC50) | 0.02 µM (20 nM) |
Experimental Protocols
Protocol: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., Resazurin-based Assay)
This protocol provides a framework for conducting a dose-response experiment to identify the highest concentration of this compound that does not impact the viability of your primary cells.
Materials:
-
Your primary cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Resazurin-based viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 10 µM).
-
Prepare a "vehicle control" series with the same concentrations of DMSO that will be present in the this compound dilutions. Ensure the final DMSO concentration is kept constant across all wells and does not exceed 0.5% (ideally ≤ 0.1%).
-
Include a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), which should be relevant to your planned experiments.
-
-
Cell Viability Assay:
-
After the incubation period, add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the "no-treatment control" to determine the percent viability for each concentration.
-
Plot the percent viability against the this compound concentration.
-
The optimal non-toxic concentration will be the highest concentration that does not result in a significant decrease in cell viability compared to the vehicle control.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining this compound cytotoxicity in primary cells.
References
- 1. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
- 4. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
refining WIKI4 treatment duration for optimal results
Technical Support Center: WIKI4 Treatment Protocols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working with this compound, a potent inhibitor of the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] It functions by inhibiting the enzymatic activity of tankyrase (TNKS1/2).[3][4] Tankyrase marks Axin, a key component of the β-catenin destruction complex, for ubiquitylation and subsequent degradation. By inhibiting tankyrase, this compound stabilizes Axin, which enhances the degradation of β-catenin. This prevents β-catenin from translocating to the nucleus and activating TCF/LEF-mediated transcription of Wnt target genes, such as c-myc and Cyclin D1.
Q2: What are the reported IC50 and EC50 values for this compound? A2: The potency of this compound has been characterized in multiple assays. It inhibits the enzymatic activity of TNKS2 with an IC50 of approximately 15-26 nM. In cell-based reporter assays for Wnt/β-catenin signaling, this compound shows a half-maximal effective concentration (EC50) of approximately 75 nM.
Q3: How should I prepare and store this compound stock solutions? A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM). It is recommended to prepare and use solutions on the same day. If storage is necessary, aliquot the stock solution into smaller volumes and store at -20°C for up to one month to minimize freeze-thaw cycles. Before use, ensure the solution is fully equilibrated to room temperature and that no precipitate is visible.
Q4: In which cell lines has this compound been shown to be effective? A4: this compound has demonstrated efficacy in a variety of cell types, including colorectal carcinoma cells (e.g., DLD1, SW480), melanoma cells (A375), and human embryonic stem cells (hESCs). It is particularly effective in cancer cell lines that have elevated β-catenin signaling due to mutations in upstream components like APC.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant inhibition of Wnt signaling observed. | 1. Inactive Wnt Pathway: The Wnt pathway may not be active at baseline in your chosen cell line. 2. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell model. 3. Incorrect Treatment Duration: The incubation time may be insufficient to observe a downstream effect. 4. Compound Degradation: Improper storage may have led to the degradation of the this compound compound. | 1. Confirm Pathway Activity: Verify baseline Wnt pathway activity by measuring the expression of target genes like AXIN2 or c-MYC via qPCR or by using a TCF/LEF reporter assay. 2. Perform Dose-Response: Conduct a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal effective concentration for your cell line. 3. Optimize Time-Course: Run a time-course experiment (e.g., 6, 24, 48, 72 hours) to identify the ideal treatment duration. 4. Use Fresh Compound: Use a fresh aliquot of this compound or a new batch to ensure its integrity. |
| High cytotoxicity or unexpected cell death observed. | 1. Concentration Too High: The concentration of this compound may be toxic to your specific cell line. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Off-Target Effects: At high concentrations, small molecules can have off-target effects. | 1. Lower Concentration: Reduce the concentration of this compound to the lowest effective dose determined from your dose-response curve. 2. Control Solvent Concentration: Ensure the final DMSO concentration in your culture medium is consistent across all conditions and typically does not exceed 0.1%. 3. Confirm On-Target Effect: Verify that the observed phenotype is due to Wnt pathway inhibition by performing a rescue experiment or measuring the levels of direct downstream targets like Axin1/2 protein. |
| Inconsistent results between experiments. | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered signaling responses. 2. Variable Seeding Density: Inconsistent cell numbers at the start of the experiment can affect the outcome. 3. Reagent Variability: Differences in media, serum, or other reagents can impact results. | 1. Use Low-Passage Cells: Use cells within a consistent and low passage number range for all experiments. 2. Standardize Seeding: Ensure precise and consistent cell seeding density for all wells and experiments. 3. Maintain Reagent Consistency: Use the same lot of media, serum, and other critical reagents throughout a series of experiments. |
Experimental Protocols & Data
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the effect of this compound on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well and allow them to attach for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the desired concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and calculate the IC50 value.
Hypothetical Data Presentation:
| Cell Line | This compound IC50 (µM) after 72h |
| DLD-1 (CRC) | 0.15 |
| SW480 (CRC) | 0.25 |
| A375 (Melanoma) | 0.80 |
Protocol 2: Western Blot for Axin Stabilization
This protocol measures the direct on-target effect of this compound by assessing the protein levels of Axin1/2.
Methodology:
-
Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., 1 µM) or DMSO for various time points (e.g., 2, 4, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against Axin1 or Axin2 overnight at 4°C. Use an antibody for a loading control like GAPDH or β-actin.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to assess the change in Axin protein levels relative to the loading control.
Visualizations
This compound Mechanism of Action
The diagram below illustrates the canonical Wnt signaling pathway and the mechanism by which this compound inhibits it. In the "Wnt OFF" state, the destruction complex phosphorylates β-catenin, targeting it for degradation. In the "Wnt ON" state, this complex is inhibited, allowing β-catenin to accumulate and activate gene transcription. This compound targets and inhibits Tankyrase (TNKS), which normally promotes the degradation of Axin. By inhibiting TNKS, this compound stabilizes Axin, thereby reinforcing the destruction complex and promoting β-catenin degradation even in the presence of Wnt signals.
Experimental Workflow
The following diagram outlines a logical workflow for characterizing the effects of this compound, starting from initial dose-finding experiments to confirming the on-target mechanism of action.
References
- 1. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
- 3. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Resistance to WIKI4 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the Tankyrase inhibitor, WIKI4, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[1][2] Its primary mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway.[3][4] this compound prevents the poly(ADP-ribosyl)ation (PARsylation) of AXIN proteins by Tankyrases. This stabilizes AXIN, a key component of the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression.[3]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?
A2: Acquired resistance to Tankyrase inhibitors like this compound can arise through several mechanisms. Based on studies with other Tankyrase inhibitors, the most likely mechanisms include:
-
Activation of Alternative Survival Pathways: Cancer cells can develop resistance by upregulating signaling pathways that promote proliferation and survival, thereby bypassing their dependency on the Wnt/β-catenin pathway. The two most commonly implicated pathways are:
-
mTOR Signaling: Increased activity of the mTOR (mammalian target of rapamycin) pathway has been observed in cell lines resistant to Tankyrase inhibitors.
-
YAP Signaling: Upregulation of the Hippo-YAP (Yes-associated protein) signaling pathway is another potential mechanism of resistance.
-
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cells, reducing its intracellular concentration and efficacy.
-
Target Alteration: While less common for this class of inhibitors, mutations in the this compound binding site on Tankyrase could potentially reduce its binding affinity.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in both your parental (sensitive) and suspected resistant cell lines. A significant increase (typically a fold-change of 5-10 or higher) in the IC50 value for the resistant cell line compared to the parental line confirms the development of resistance.
Q4: Are there any known strategies to overcome this compound resistance?
A4: Yes, based on the known resistance mechanisms, several strategies can be employed:
-
Combination Therapy:
-
mTOR Inhibitors: If you suspect mTOR pathway activation, co-treatment with an mTOR inhibitor (e.g., rapamycin, everolimus) can re-sensitize resistant cells to this compound.
-
YAP Inhibitors: If YAP signaling is upregulated, combining this compound with a YAP inhibitor may be effective.
-
-
Targeting Downstream Effectors: Investigating and targeting key downstream effectors of the compensatory survival pathways may also be a viable strategy.
Troubleshooting Guides
Problem 1: Decreased Efficacy of this compound Over Time
| Symptom | Possible Cause | Suggested Solution |
| Gradual increase in the IC50 of this compound in your cell line with successive passages. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response assay to quantify the fold-change in IC50 compared to the parental cell line. 2. Investigate Mechanism: Analyze the activation status of the mTOR and YAP signaling pathways via Western blot. 3. Implement Overcoming Strategy: Based on the findings, implement a combination therapy strategy with an mTOR or YAP inhibitor. |
| Sudden loss of this compound efficacy. | Cell line contamination or misidentification. | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for Mycoplasma: Test your cell culture for mycoplasma contamination. |
Problem 2: High Variability in this compound Dose-Response Assays
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between replicate experiments. | Inconsistent cell seeding density or cell health. | 1. Standardize Seeding: Ensure a consistent number of viable cells are seeded in each well. Use a cell counter and viability stain (e.g., trypan blue). 2. Monitor Cell Health: Only use cells in the logarithmic growth phase for your experiments. Avoid using cells that are over-confluent. |
| Edge effects in multi-well plates. | Evaporation of media from the outer wells. | 1. Plate Layout: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media. 2. Humidification: Ensure proper humidification of the incubator. |
Data Presentation
The following tables summarize hypothetical quantitative data for this compound-sensitive and resistant cancer cell lines. This data is representative of what might be observed based on studies with other Tankyrase inhibitors.
Table 1: this compound IC50 Values in Sensitive and Resistant Colorectal Cancer Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| COLO-320DM | Parental, this compound-sensitive | 75 | - |
| COLO-320DM-WIKI4R | This compound-Resistant | 850 | 11.3 |
Table 2: Effect of Combination Therapy on this compound IC50 in Resistant Cells
| Cell Line | Treatment | This compound IC50 (nM) |
| COLO-320DM-WIKI4R | This compound alone | 850 |
| COLO-320DM-WIKI4R | This compound + Rapamycin (10 nM) | 95 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a this compound-resistant cancer cell line by continuous exposure to escalating doses of the drug.
Materials:
-
Parental cancer cell line of interest (e.g., COLO-320DM)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.
-
Initial Treatment: Start by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by 1.5- to 2-fold.
-
Monitoring: Closely monitor the cells for signs of toxicity. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.
-
Repeat Escalation: Continue this process of stepwise dose escalation. This process can take several months.
-
Cryopreservation: At each stage of increased resistance, cryopreserve a batch of cells.
-
Confirmation of Resistance: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a dose-response assay to confirm and quantify the level of resistance.
Protocol 2: Western Blot Analysis for mTOR and YAP Pathway Activation
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-YAP, anti-p-YAP (Ser127), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: Lyse parental and resistant cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Protocol 3: Immunofluorescence for YAP Subcellular Localization
Materials:
-
Parental and this compound-resistant cell lines
-
Glass coverslips
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-YAP)
-
Fluorescently-labeled secondary antibody
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-YAP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of YAP using a fluorescence microscope. Increased nuclear localization of YAP in resistant cells is indicative of pathway activation.
Visualizations
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for developing and overcoming this compound resistance.
Caption: Upregulation of mTOR and YAP pathways can lead to this compound resistance.
References
Validation & Comparative
A Comparative Guide to the Efficacy of WIKI4 and XAV939 in Wnt/β-Catenin Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely used small molecule inhibitors of the Wnt/β-catenin signaling pathway: WIKI4 and XAV939. Both compounds function by targeting Tankyrase (TNKS) enzymes, leading to the stabilization of Axin and subsequent degradation of β-catenin. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathway and experimental workflows to aid researchers in selecting the appropriate inhibitor for their studies.
Data Presentation: Quantitative Comparison of this compound and XAV939
The following tables summarize the key quantitative data for this compound and XAV939, including their inhibitory concentrations against Tankyrase enzymes and their effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity against Tankyrase Enzymes
| Compound | Target | IC50 (nM) | Reference |
| This compound | TNKS1 | 26 | [1] |
| TNKS2 | ~15 | [2][3] | |
| XAV939 | TNKS1 | 11 | [4] |
| TNKS2 | 4 |
Table 2: Efficacy in Cellular Assays
| Compound | Cell Line | Assay Type | Effective Concentration | Reference |
| This compound | DLD1 (colorectal cancer) | Colony Formation | Inhibition observed at 100 nM and 1 µM | |
| SCLC cell lines | Cytotoxicity | IC50 of 0.02 µM | ||
| DLD1 (colorectal cancer) | β-catenin Reporter Activity | Half-maximal response dose of 75 nM | ||
| XAV939 | DLD1 (colorectal cancer) | Proliferation | Inhibition of proliferation | |
| A549 (lung adenocarcinoma) | Proliferation (MTT assay) | Significant inhibition at 0.1, 0.5, 1, 5, and 10 µmol/l | ||
| NCI-H446 (small cell lung cancer) | Viability (MTT assay) | IC50 of 20.02 µmol/l | ||
| SH-SY5Y & IMR-32 (neuroblastoma) | Proliferation | Reduction in proliferation at 1 µM | ||
| SK-N-SH (neuroblastoma) | Proliferation | Reduction in proliferation at 0.5 µM | ||
| HSC-3 (oral squamous carcinoma) | Cytotoxicity | EC50 of 178 µM |
Mandatory Visualization
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and mechanism of inhibition by this compound and XAV939.
Experimental Workflow Diagram
Caption: General experimental workflow for comparing the efficacy of Wnt/β-catenin pathway inhibitors.
Experimental Protocols
TOPflash/FOPflash Reporter Assay
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T or other suitable cell line
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a protein
-
This compound and XAV939 stock solutions
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Inhibitor and Ligand Treatment: After 24 hours, replace the medium with fresh medium containing Wnt3a to activate the pathway, along with varying concentrations of this compound or XAV939. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the TOPflash/FOPflash luciferase activity to the Renilla luciferase activity. The inhibitory effect is calculated as the percentage reduction in luciferase activity compared to the Wnt3a-treated control.
Western Blot for β-catenin and Axin Levels
This method is used to assess the protein levels of β-catenin and Axin following inhibitor treatment.
Materials:
-
Cancer cell lines (e.g., SW480, DLD1)
-
This compound and XAV939 stock solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-Axin1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound or XAV939 for a specified time. Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
This compound and XAV939 stock solutions
-
MTT reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound or XAV939. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
In Vitro Tankyrase Auto-ADP-Ribosylation Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of Tankyrase.
Materials:
-
Recombinant TNKS1 or TNKS2 enzyme
-
Biotinylated NAD+
-
Reaction buffer
-
This compound and XAV939 stock solutions
-
Streptavidin-coated plates
-
Anti-poly-ADP-ribose (PAR) antibody
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Microplate reader
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, recombinant TNKS enzyme, and varying concentrations of this compound or XAV939.
-
Initiation of Reaction: Add biotinylated NAD+ to initiate the auto-ADP-ribosylation reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Capture: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated, auto-ADP-ribosylated TNKS.
-
Detection:
-
Wash the plate to remove unbound components.
-
Add an anti-PAR antibody to detect the ADP-ribose chains.
-
Wash and add an HRP-conjugated secondary antibody.
-
Wash and add the HRP substrate.
-
-
Measurement: Stop the reaction and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of TNKS activity for each inhibitor concentration and determine the IC50 value.
Axin Ubiquitination Assay
This assay determines the effect of the inhibitors on the ubiquitination of Axin.
Materials:
-
SW480 or DLD1 cells
-
This compound and XAV939 stock solutions
-
MG132 (proteasome inhibitor)
-
Lysis buffer
-
Anti-Axin1/2 antibody
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody
-
Western blot reagents (as described above)
Protocol:
-
Cell Treatment: Treat cells overnight with this compound or XAV939. Then, treat with the proteasome inhibitor MG132 for a few hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells and pre-clear the lysates.
-
Immunoprecipitation: Immunoprecipitate Axin using an anti-Axin antibody and protein A/G agarose beads.
-
Western Blot: Wash the beads and elute the immunoprecipitated proteins. Separate the proteins by SDS-PAGE and perform a Western blot using an anti-ubiquitin antibody to detect ubiquitinated Axin.
-
Data Analysis: Compare the levels of ubiquitinated Axin in the inhibitor-treated samples to the control to determine the effect of this compound and XAV939 on Axin ubiquitination.
References
- 1. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
- 3. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
WIKI4 vs. The Market: A Comparative Guide to Tankyrase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of WIKI4 with other prominent tankyrase inhibitors. This document outlines key performance data, experimental methodologies, and the underlying signaling pathways to inform strategic research decisions.
Tankyrase inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology, by targeting the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. This compound is a potent and selective tankyrase inhibitor that has garnered significant interest. This guide offers an objective comparison of this compound against other well-characterized tankyrase inhibitors such as XAV939, IWR-1, G007-LK, and newer clinical candidates like OM-153, STP1002, and E7449.
Performance Data: A Quantitative Comparison
The following table summarizes the biochemical and cellular potencies of this compound and its key competitors. The data highlights the inhibitory concentration (IC50) against the two tankyrase isoforms (TNKS1 and TNKS2) and, where available, the half-maximal effective concentration (EC50) or IC50 for Wnt signaling inhibition in cellular assays.
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Wnt Pathway Cellular IC50/EC50 (nM) | Selectivity Notes |
| This compound | 26[1] | ~15[2][3] | ~75[4] | Highly selective for tankyrases over other tested ARTD enzymes[1]. |
| XAV939 | 11[5][6] | 4[5][6] | ~30 (in DLD-1 cells)[7] | Also inhibits PARP1 and PARP2 at higher concentrations[8]. |
| IWR-1 | 131[1][9] | 56[9] | 180 (in L-Wnt-STF cells)[7][10] | Selective over PARP1/2[9]. |
| G007-LK | 46[11][12][13] | 25[11][12][13] | 50[11][13] | Highly selective; no significant inhibition of PARP1 at up to 20 µM[11][14]. |
| OM-153 | 13[15][16] | 2[15][16] | 0.63[15][16][17] | High selectivity over other PARP enzymes[18]. |
| STP1002 (Basroparib) | 29.94[19] | 3.68[19] | Not specified | Selective for TNKS1/2 over PARP1 (IC50 >10 μM)[19]. |
| E7449 (Stenoparib) | ~50[20][21][22] | ~50[20][21][22] | Not specified | Dual inhibitor of PARP1/2 and TNKS1/2[20][21][23]. |
Mechanism of Action: The Wnt/β-Catenin Signaling Pathway
Tankyrase inhibitors, including this compound, exert their effects primarily by modulating the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrases (TNKS1 and TNKS2) promote the degradation of Axin through PARsylation. By inhibiting tankyrase activity, these small molecules stabilize Axin, thereby enhancing the degradation of β-catenin and suppressing the transcription of Wnt target genes, which are often implicated in cancer cell proliferation.
Figure 1. Mechanism of tankyrase inhibition on the Wnt/β-catenin pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize and compare tankyrase inhibitors.
In Vitro Tankyrase Auto-ADP-ribosylation Assay
This biochemical assay directly measures the enzymatic activity of tankyrase and its inhibition by compounds like this compound.
Principle: Recombinant tankyrase enzyme is incubated with its substrate, NAD+, which is often labeled (e.g., with biotin (B1667282) or radioisotopes). The enzyme auto-PARsylates, incorporating the labeled ADP-ribose. The extent of this reaction is quantified, and the inhibitory effect of a compound is determined by measuring the reduction in signal.
General Protocol:
-
Reaction Setup: Recombinant human TNKS1 or TNKS2 is incubated in a reaction buffer containing NAD+ (and a labeled counterpart), and varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The auto-PARsylation of tankyrase is detected. For biotin-labeled NAD+, this can be done via a streptavidin-conjugated detection molecule (e.g., HRP) in an ELISA-based format or by Western blot. For radioactively labeled NAD+, autoradiography is used.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration to calculate the IC50 value, representing the concentration at which the inhibitor reduces enzyme activity by 50%.
Figure 2. Workflow for an in vitro tankyrase auto-ADP-ribosylation assay.
Wnt Signaling Reporter Assay
This cell-based assay measures the activity of the Wnt/β-catenin pathway and is used to determine the cellular potency of tankyrase inhibitors.
Principle: A reporter cell line is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a TCF/LEF-responsive promoter. When the Wnt pathway is activated, β-catenin translocates to the nucleus and activates the transcription of the reporter gene, producing a measurable signal. Inhibitors of the pathway will reduce this signal.
General Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with a TCF/LEF reporter plasmid (e.g., TOPflash) and a control plasmid for normalization (e.g., Renilla luciferase).
-
Wnt Pathway Activation: The Wnt pathway is activated, for example, by treating the cells with Wnt3a conditioned media or a GSK3β inhibitor.
-
Inhibitor Treatment: Cells are treated with various concentrations of the tankyrase inhibitor or a vehicle control.
-
Incubation: The cells are incubated for a period to allow for changes in reporter gene expression (e.g., 24 hours).
-
Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter (e.g., firefly and Renilla luciferase) is measured using a luminometer.
-
Data Analysis: The reporter signal is normalized to the control, and the data is used to generate a dose-response curve to calculate the EC50 or IC50 value for Wnt pathway inhibition.
Market Landscape and Clinical Development
The development of tankyrase inhibitors has progressed from preclinical research tools to clinical candidates. While early inhibitors like XAV939 and IWR-1 have been instrumental in elucidating the role of tankyrases, they possess limitations for in vivo use. More recently, compounds with improved pharmacokinetic properties have entered clinical trials.
-
E7449 (Stenoparib): A dual inhibitor of PARP1/2 and tankyrase 1/2 that has been evaluated in a Phase 1 clinical trial for patients with advanced solid tumors[18].
-
STP1002 (Basroparib): A selective tankyrase inhibitor that has undergone a first-in-human Phase 1 dose-escalation study in patients with advanced solid tumors, showing it to be safe and well-tolerated[24].
The progression of these inhibitors into clinical trials underscores the therapeutic potential of targeting tankyrases. However, challenges such as on-target toxicities in the gastrointestinal tract have been reported for some tankyrase inhibitors, highlighting the need for highly selective and well-tolerated compounds[25].
Conclusion
This compound stands as a potent and selective tankyrase inhibitor, making it a valuable tool for investigating the Wnt/β-catenin signaling pathway. Its distinct chemical structure may offer a different off-target profile compared to other inhibitors, providing a complementary approach for researchers. When compared to other preclinical inhibitors, this compound demonstrates comparable or superior potency to IWR-1 and is in a similar range to XAV939 and G007-LK. The emergence of clinical candidates like OM-153 and STP1002, with their high potency and selectivity, signifies the continued advancement in this field. The choice of inhibitor will ultimately depend on the specific research question, whether it be maximizing potency, ensuring selectivity, or investigating a particular chemical scaffold. This guide provides the foundational data to aid in that selection process.
References
- 1. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Tankyrase (TNKS) inhibitor | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt Antagonist I, IWR-1- endo [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. OM-153 | inhibitor of tankyrase | CAS 2406278-81-5 | Buy OM-153 from Supplier InvivoChem [invivochem.com]
- 17. Tankyrase inhibitor exerts robust preclinical antifibrotic effects | BioWorld [bioworld.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. abmole.com [abmole.com]
- 23. E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of WIKI4 In Vivo: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of WIKI4, a potent and selective inhibitor of Tankyrase (TNKS) enzymes, focusing on the confirmation of its on-target effects in vivo. This compound targets the Wnt/β-catenin signaling pathway by inhibiting Tankyrase, which leads to the stabilization of the key scaffolding protein Axin and subsequent downregulation of Wnt signaling. This mechanism holds significant therapeutic potential in oncology and other diseases characterized by aberrant Wnt pathway activation.
This document compares this compound with other well-established Tankyrase inhibitors, namely XAV-939 and G007-LK, and presents supporting experimental data to objectively evaluate its performance. A notable gap in the currently available public literature is the lack of specific in vivo studies in mammalian cancer models that demonstrate the on-target effects of this compound through direct measurement of target engagement, such as Axin protein stabilization in tumor tissues. The in vivo data for comparator molecules are presented to illustrate the experimental approaches required for such validation.
Wnt/β-catenin Signaling and Tankyrase Inhibition
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate. In the absence of a Wnt ligand, a "destruction complex," which includes Axin, APC, CK1α, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt pathway activation, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the activation of target gene transcription. Tankyrase enzymes (TNKS1 and TNKS2) promote the degradation of Axin through ADP-ribosylation. Inhibitors like this compound block this process, leading to Axin stabilization and enhanced β-catenin degradation, thereby inhibiting Wnt signaling.[1]
Figure 1: Wnt/β-catenin signaling pathway and the mechanism of Tankyrase inhibition by this compound.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators, XAV-939 and G007-LK.
In Vitro Potency and Cellular Activity
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Cellular Effect | Reference |
| This compound | TNKS2 | Auto-ADP-ribosylation | ~15 | - | Inhibition of TNKS2 enzymatic activity | [1] |
| Wnt/β-catenin | Reporter Assay | ~75 | A375, DLD1, etc. | Inhibition of Wnt signaling | [1] | |
| XAV-939 | TNKS | Not specified | Not specified | SW480 | Inhibition of Axin ubiquitylation | [1] |
| G007-LK | TNKS1 | Biochemical | 46 | - | Inhibition of TNKS1 enzymatic activity | |
| TNKS2 | Biochemical | 25 | - | Inhibition of TNKS2 enzymatic activity | ||
| Wnt/β-catenin | Cellular Assay | 50 | - | Inhibition of Wnt signaling |
In Vivo On-Target Effects and Efficacy
Note: To date, detailed in vivo studies in mammalian cancer models confirming the on-target effects of this compound (e.g., Axin stabilization in tumor tissue) have not been extensively reported in peer-reviewed literature. The data for comparator molecules are presented as a reference for standard validation experiments.
| Compound | Animal Model | Cancer Type | Key On-Target Findings in Tumor Tissue | Therapeutic Efficacy | Reference |
| This compound | Transgenic Biosensor Fish | - | Inhibition of Wnt signaling | Not Applicable | |
| XAV-939 | Mouse Xenograft | Melanoma | Not explicitly detailed in provided snippets | Suppression of tumor growth | |
| G007-LK | Mouse Xenograft | Colorectal Cancer | Stabilization of AXIN1 and AXIN2, Decreased β-catenin levels, Reduced expression of β-catenin target genes (NKD1, APCDD1, TNFRSF19) | 61% tumor growth inhibition (20 mg/kg, twice daily) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro TNKS2 Auto-ADP-Ribosylation Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Tankyrase 2.
Protocol:
-
Recombinant TNKS2 is incubated with biotinylated NAD+ in an assay buffer.
-
Test compounds (e.g., this compound, XAV-939) at various concentrations are added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at 30°C.
-
The reaction is stopped, and the products are transferred to a streptavidin-coated plate.
-
The amount of biotinylated ADP-ribose incorporated onto TNKS2 is quantified using an anti-poly-ADP-ribose antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate.
-
IC50 values are calculated from the dose-response curves.
In Vitro Axin Ubiquitylation Assay
Objective: To assess the effect of Tankyrase inhibitors on the ubiquitylation of Axin in a cellular context.
Protocol:
-
SW480 colorectal carcinoma cells are treated overnight with the test compound (e.g., 2.5 µM this compound or XAV-939) or DMSO as a control.
-
Cells are washed and then incubated for two hours with the proteasome inhibitor MG132 (10 µM) with or without the test compound.
-
Cells are lysed, and Axin protein is immunoprecipitated using an anti-Axin antibody.
-
The immunoprecipitates are resolved by SDS-PAGE and immunoblotted with an anti-ubiquitin antibody to detect polyubiquitinated Axin.
-
Input lysates are also immunoblotted for total Axin and a loading control (e.g., GAPDH).
In Vivo Xenograft Model for On-Target Validation
Objective: To confirm the on-target effects of a Tankyrase inhibitor in a preclinical tumor model.
Protocol (based on G007-LK studies):
-
Human colorectal cancer cells (e.g., COLO-320DM) are subcutaneously injected into immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound (e.g., G007-LK at 20 mg/kg) is administered via the appropriate route (e.g., oral gavage) and schedule (e.g., twice daily).
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors are excised from a subset of animals at a specified time point after the final dose.
-
Tumor lysates are prepared for Western blot analysis to assess the protein levels of AXIN1, AXIN2, and total β-catenin.
-
A portion of the tumor tissue is used for RNA extraction and subsequent qPCR analysis to measure the expression of β-catenin target genes (e.g., NKD1, APCDD1, TNFRSF19).
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for confirming on-target effects and the logical relationship of this compound to other Tankyrase inhibitors.
Figure 2: Workflow for in vitro confirmation of this compound's on-target effects.
Figure 3: Proposed workflow for in vivo confirmation of this compound's on-target effects.
Figure 4: Logical relationship of this compound to other Tankyrase inhibitors.
Conclusion
This compound is a potent and selective Tankyrase inhibitor with well-characterized in vitro on-target effects, demonstrating its ability to stabilize Axin and inhibit the Wnt/β-catenin signaling pathway. While its in vivo activity has been demonstrated in a zebrafish model, there is a need for further studies in mammalian cancer models to confirm these on-target effects in a preclinical setting relevant to drug development. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge of this compound and to design robust in vivo studies to validate its therapeutic potential. The use of comparator molecules like XAV-939 and G007-LK provides a benchmark for the expected pharmacodynamic effects and the experimental approaches required to demonstrate target engagement in vivo.
References
WIKI4: A Comparative Guide to a Highly Specific Tankyrase Inhibitor
For researchers and professionals in drug development, the specificity of a chemical probe is paramount. This guide provides a detailed comparison of WIKI4, a potent inhibitor of Tankyrase 1 and 2 (TNKS1/2), with other commonly used inhibitors. The data presented herein validates the high specificity of this compound for the tankyrase enzymes, making it a valuable tool for studying the Wnt/β-catenin signaling pathway and other tankyrase-dependent processes.
Comparative Inhibitory Activity
This compound demonstrates high potency against both TNKS1 and TNKS2, with IC50 values in the low nanomolar range.[1][2][3] Its efficacy is comparable to or greater than other well-known tankyrase inhibitors such as XAV939 and IWR-1.[1]
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Notes |
| This compound | 26[1] | 15, 26 | High potency against both isoforms. |
| XAV939 | 11 | 4 | Binds to the nicotinamide (B372718) subsite. |
| IWR-1 | 131 | 29.2 | Binds to the adenosine-binding site. |
| G007-LK | - | 25 | A JW74 analog. |
Selectivity Profile
A key advantage of this compound is its high selectivity for tankyrases over other members of the ADP-ribosyltransferase (ARTD) family, also known as poly(ADP-ribose) polymerases (PARPs). At a concentration of 10 µM, this compound shows no significant inhibition of six other ARTDs tested. This is in contrast to XAV939, which can exhibit off-target inhibition of PARP1 and PARP2 at higher concentrations due to its binding to the more conserved nicotinamide subsite.
| Inhibitor | Target(s) | Off-Target ARTDs/PARPs Inhibited |
| This compound | TNKS1, TNKS2 | None reported at 10 µM |
| XAV939 | TNKS1, TNKS2 | ARTD1 (PARP1), ARTD2 (PARP2) |
| IWR-1 | TNKS1, TNKS2 | Selective for tankyrases |
Mechanism of Action: Wnt/β-catenin Signaling
Tankyrase inhibitors primarily function by stabilizing Axin, a key component of the β-catenin destruction complex. By inhibiting the poly(ADP-ribosyl)ation (PARsylation) of Axin by TNKS1/2, these inhibitors prevent its ubiquitination and subsequent degradation by the proteasome. This leads to the degradation of β-catenin and suppression of the Wnt signaling pathway. This compound has been shown to effectively block Wnt/β-catenin signaling at a half-maximal effective concentration (EC50) of approximately 75 nM.
Caption: this compound inhibits TNKS1/2, preventing Axin degradation and subsequent β-catenin signaling.
Experimental Protocols
This assay measures the ability of a compound to inhibit the auto-ADP-ribosylation activity of tankyrase enzymes.
-
Reagent Preparation: Recombinant GST-TNKS2 is bound to glutathione-coated 96-well plates. The assay buffer consists of 50 mM Bis-Tris propane (B168953) (pH 7.5), 0.5 mM TCEP, and 0.01% Triton-X-100.
-
Inhibitor Preparation: this compound and other inhibitors are prepared in a series of half-log dilutions.
-
Reaction Initiation: The enzymatic reaction is initiated by adding biotinylated NAD+.
-
Detection: After a set reaction time (to achieve less than 30% conversion), the plate is washed, and europium-labeled streptavidin is added to detect the biotinylated (ADP-ribosylated) TNKS2.
-
Data Analysis: The fluorescence signal is measured, and IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the in vitro fluorescence-based tankyrase inhibition assay.
This assay quantifies the effect of inhibitors on the Wnt signaling pathway in living cells.
-
Cell Culture: A suitable cell line (e.g., A375 melanoma cells) containing a β-catenin responsive reporter (BAR) such as a luciferase reporter is used.
-
Treatment: Cells are treated with a Wnt ligand (e.g., WNT3A) to activate the signaling pathway, along with various concentrations of the inhibitor (e.g., this compound).
-
Incubation: The cells are incubated to allow for reporter gene expression.
-
Lysis and Detection: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase expression in the presence of the inhibitor is used to determine the dose-response and calculate the EC50 value.
This technique is used to directly observe the effect of inhibitors on the protein levels of key signaling components.
-
Cell Treatment: Cells (e.g., DLD1 colorectal cancer cells) are treated with the inhibitor for various time points.
-
Cell Lysis: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for Axin1, Axin2, and β-catenin, followed by secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine changes in protein levels. An increase in Axin levels and a decrease in β-catenin levels are indicative of tankyrase inhibition.
Conclusion
The experimental data strongly supports the characterization of this compound as a potent and highly specific inhibitor of TNKS1 and TNKS2. Its superior selectivity profile compared to some other widely used inhibitors, such as XAV939, minimizes the potential for off-target effects, making it an excellent tool for investigating the biological functions of tankyrases in both basic research and drug discovery contexts.
References
WIKI4: A Comparative Analysis of its Efficacy in Modulating Wnt/β-Catenin Signaling Across Diverse Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of WIKI4, a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway, with the established Tankyrase inhibitor, XAV-939. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's performance supported by experimental data from various cell lines.
Abstract
This compound is a novel inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that, when dysregulated, contributes to various diseases, including cancer. This compound exerts its effects by inhibiting the enzymatic activity of Tankyrase 2 (TNKS2), a key regulator of Axin protein stability. By preventing the degradation of Axin, a core component of the β-catenin destruction complex, this compound effectively promotes the downregulation of β-catenin and the subsequent inhibition of its downstream transcriptional targets. This guide presents a cross-validation of this compound's effects in different cell lines, comparing its potency and cellular responses to the well-characterized Tankyrase inhibitor, XAV-939.
Comparative Efficacy of this compound and XAV-939
The inhibitory activity of this compound and XAV-939 has been evaluated against their direct enzymatic targets, Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), and in cellular assays to determine their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) for Wnt/β-catenin signaling inhibition.
Table 1: Comparison of IC50 Values against Tankyrase Enzymes
| Compound | Target | IC50 (nM) | Reference |
| This compound | TNKS1 | 26 | [1] |
| TNKS2 | ~15 | [1] | |
| XAV-939 | TNKS1 | 11 | [1] |
| TNKS2 | 4 | [2] |
Table 2: Comparative Cellular Activity in DLD1 Colorectal Cancer Cells
| Compound | Assay | IC50 / EC50 (µM) | Reference |
| This compound | Wnt/β-catenin Signaling Inhibition (TCF/LEF Reporter) | 0.28 | |
| XAV-939 | Wnt/β-catenin Signaling Inhibition (TCF/LEF Reporter) | 0.13 |
Effects on Wnt/β-Catenin Pathway Components and Cellular Phenotypes
The efficacy of this compound and XAV-939 has been further characterized by their impact on key downstream components of the Wnt/β-catenin pathway and their resulting effects on cancer cell phenotypes, such as colony formation.
Table 3: Effects on Axin Protein Levels and Colony Formation in DLD1 Cells
| Treatment | Effect on Axin1 Protein Level | Effect on Axin2 Protein Level | Inhibition of Colony Formation | Reference |
| This compound | Increased | Increased | Yes | [3] |
| XAV-939 | Increased | Increased | Yes |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound and XAV-939.
Caption: General experimental workflow for evaluating the effects of this compound and XAV-939.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TCF/LEF Reporter Assay
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Seeding: Plate cells (e.g., DLD1) in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, XAV-939, or vehicle control (DMSO).
-
Luciferase Measurement: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control.
Western Blotting
This technique is used to determine the protein levels of key Wnt/β-catenin pathway components.
-
Cell Lysis: Treat cells (e.g., DLD1, SW480) with this compound, XAV-939, or vehicle control for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Axin1, Axin2, β-catenin, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Colony Formation Assay
This assay assesses the effect of the compounds on the long-term proliferative capacity of cells.
-
Cell Seeding: Plate cells (e.g., DLD1) at a low density (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Allow the cells to adhere for 24 hours, then replace the medium with fresh medium containing various concentrations of this compound, XAV-939, or vehicle control.
-
Colony Growth: Incubate the plates for 7-14 days, replacing the medium with fresh treatment medium every 2-3 days.
-
Staining and Counting: Once visible colonies have formed, wash the wells with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.
-
Analysis: Count the number of colonies in each well. The results can be expressed as a percentage of the number of colonies in the vehicle-treated control.
Conclusion
This compound is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway, acting through the inhibition of Tankyrase. Its efficacy in stabilizing Axin proteins and inhibiting downstream signaling is comparable to, and in some contexts, may offer advantages over, the established inhibitor XAV-939. This guide provides a foundational dataset for researchers to objectively evaluate the potential of this compound in their specific cellular models of interest. Further cross-validation in a broader range of cell lines will continue to elucidate the full therapeutic and research potential of this promising compound.
References
A Comparative Guide to the Structural Binding of WIKI4 and Other Tankyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the structural binding, potency, and mechanism of action of WIKI4, a novel and highly selective tankyrase inhibitor, with other key inhibitors targeting the same enzyme family. Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are critical regulators of the Wnt/β-catenin signaling pathway, making them attractive targets for therapeutic intervention in oncology and other diseases. Understanding the distinct binding modes of different inhibitors is crucial for the rational design of next-generation therapeutics with improved potency and selectivity.
Quantitative Performance Data
The inhibitory potency of this compound and other well-characterized tankyrase inhibitors against the two tankyrase isoforms, TNKS1 and TNKS2, is summarized below. The data, presented as half-maximal inhibitory concentrations (IC₅₀), have been compiled from various biochemical assays.
| Inhibitor | Binding Site | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | Key Characteristics & References |
| This compound | Adenosine (B11128) Subsite | 26 | ~15 - 26 | High potency and selectivity; novel binding mode interacting with the G-loop.[1][2][3][4][5] |
| XAV939 | Nicotinamide (B372718) Subsite | 11 | 4 | Potent inhibitor, but can exhibit off-target effects on other PARP enzymes at higher concentrations. |
| IWR-1 | Adenosine Subsite | 131 | 56 | One of the first adenosine-site inhibitors; lower potency compared to newer compounds. |
| G007-LK | Adenosine Subsite | 46 | 25 | Potent and selective inhibitor with a favorable pharmacokinetic profile. |
| E7449 (Stenoparib) | Dual (PARP/TNKS) | ~50 | ~50 | Dual inhibitor of PARP1/2 and Tankyrase 1/2. |
| STP1002 (Basroparib) | Adenosine Subsite | 29.94 | 3.68 | Orally active, selective inhibitor with demonstrated preclinical anti-tumor efficacy. |
Structural Binding Mechanisms: A Tale of Two Pockets
The catalytic domain of tankyrases contains a binding groove for the cofactor nicotinamide adenine (B156593) dinucleotide (NAD⁺). This groove is comprised of two distinct subsites: the nicotinamide subsite and the adenosine subsite . The binding location of an inhibitor within this groove is a key determinant of its potency and selectivity.
This compound: A Novel Interaction with the Adenosine Subsite
This compound distinguishes itself through a unique binding mode within the adenosine subsite of the NAD⁺ groove. Unlike most other inhibitors, this compound's structure allows it to extend towards and form specific interactions with a region known as the G-loop.
Upon binding, this compound induces a significant conformational change, causing the "D-loop" that lines the active site to open up to accommodate the inhibitor. This induced-fit mechanism, combined with critical hydrogen bonding and stacking interactions, forms the structural basis for this compound's high potency and selectivity for tankyrase enzymes over other ADP-ribosyltransferase (ARTD) family members.
Comparison with Other Inhibitors
-
XAV939: In contrast to this compound, XAV939 binds to the highly conserved nicotinamide subsite . While this interaction is potent, the conservation of this pocket across other PARP family enzymes means that XAV939 can exhibit off-target inhibition, particularly of PARP1 and PARP2, at higher concentrations.
-
IWR-1: Like this compound, IWR-1 binds to the adenosine subsite and also induces an opening of the D-loop. However, the resulting conformation of the D-loop is completely different, highlighting the structural plasticity of this region and the distinct nature of the this compound interaction.
-
G007-LK and STP1002: These newer generation inhibitors also target the adenosine binding pocket, which is believed to offer a better selectivity profile compared to the nicotinamide site.
The distinct binding mode of this compound provides a unique scaffold for the further rational design of highly potent and selective tankyrase inhibitors.
Signaling Pathway: Wnt/β-Catenin Regulation
This compound exerts its biological effect by inhibiting the Wnt/β-catenin signaling pathway, a critical pathway in both development and disease. Tankyrases are positive regulators of this pathway. They catalyze the poly(ADP-ribosyl)ation (PARsylation) of Axin, a key scaffolding protein in the β-catenin "destruction complex." This PARsylation event tags Axin for ubiquitination and subsequent degradation by the proteasome. The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.
This compound and other tankyrase inhibitors block the PARsylation of Axin. This leads to the stabilization of Axin and the destruction complex, which in turn enhances the degradation of β-catenin, effectively shutting down the signaling cascade.
Caption: The Wnt/β-catenin pathway and the inhibitory action of this compound on Tankyrase.
Experimental Protocols
The characterization of this compound and other tankyrase inhibitors relies on several key experimental methodologies.
Structural Determination via X-ray Crystallography
This technique provides atomic-level detail of how the inhibitor binds to the enzyme.
-
Protein Expression and Purification: The catalytic domain of human TNKS2 is expressed (e.g., in E. coli) and purified to homogeneity.
-
Crystallization: The purified protein is crystallized, typically using vapor diffusion methods, to obtain well-ordered protein crystals.
-
Ligand Soaking: The protein crystals are transferred to a solution containing the inhibitor (e.g., this compound) at a concentration several times its dissociation constant (Kd). The inhibitor diffuses into the crystal lattice and binds to the active site of the enzyme.
-
Cryoprotection and Data Collection: The crystal is treated with a cryoprotectant to prevent ice formation and then flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data are processed to generate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.
Inhibitor Potency Determination (IC₅₀)
The potency of inhibitors is typically measured using in vitro enzyme activity assays.
-
Fluorescence-Based Activity Assay: This is a common method for high-throughput screening. The principle involves an enzymatic reaction that produces a fluorescent signal. The activity of Tankyrase is measured in the presence of varying concentrations of the inhibitor. The fluorescence intensity is inversely proportional to the inhibitor's potency.
-
Chemiluminescent Assay: This method measures the incorporation of biotinylated ADP-ribose from a biotinylated NAD⁺ substrate onto a histone-coated plate.
-
A 96-well plate is coated with histone proteins.
-
Tankyrase enzyme is added to the wells along with a reaction mixture containing biotinylated NAD⁺ and varying concentrations of the inhibitor.
-
After incubation, the plate is washed, and Streptavidin-HRP (which binds to the biotinylated ADP-ribose) is added.
-
A chemiluminescent substrate is added, and the light output, which is proportional to enzyme activity, is measured using a luminometer.
-
-
Auto-ADP-ribosylation Assay: Tankyrase enzymes can modify themselves. This assay measures the inhibitor's ability to block this auto-modification. The enzyme is incubated with a labeled NAD⁺ (e.g., ³²P-NAD⁺ or biotinylated NAD⁺) and different inhibitor concentrations. The level of auto-ADP-ribosylation is then detected, for example, by autoradiography or western blot.
Caption: High-level workflow for determining structural binding and inhibitor potency.
References
Independent Verification of WIKI4's Role in Axin Stabilization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WIKI4, a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway, with other alternatives for the stabilization of the key scaffolding protein Axin. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.
Introduction to Axin Stabilization and the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of various cancers, particularly colorectal cancer.[1] A central component of this pathway is the "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), glycogen (B147801) synthase kinase 3 (GSK3), and casein kinase 1 (CK1). This complex facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin, keeping its cytoplasmic levels low.
In the presence of a Wnt ligand, this destruction complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene transcription. Axin is a rate-limiting component of this complex. Its stability is regulated by the enzymes Tankyrase 1 and 2 (TNKS1/2), which poly-ADP-ribosylate (PARsylate) Axin, marking it for ubiquitination and degradation.[2][3][4] Therefore, inhibiting tankyrase activity is a key strategy to stabilize Axin, enhance β-catenin degradation, and downregulate Wnt signaling.
This compound: A Potent Tankyrase Inhibitor
This compound is a novel, structurally distinct small molecule inhibitor of tankyrase that has been shown to effectively block Wnt/β-catenin signaling.[5][6] It achieves this by inhibiting the enzymatic activity of TNKS1 and TNKS2, thereby preventing Axin ubiquitylation and degradation.[5][6][7] This leads to an increase in the steady-state abundance of Axin1 and Axin2, which in turn promotes the degradation of β-catenin.[6][7][8]
Wnt/β-catenin Signaling Pathway and this compound's Mechanism of Action
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on Tankyrase.
Comparison of Tankyrase Inhibitors for Axin Stabilization
This compound is one of several small molecules developed to inhibit tankyrase activity and stabilize Axin. Below is a comparison of this compound with other commonly used tankyrase inhibitors.
| Compound | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Key Features | Reference(s) |
| This compound | TNKS1, TNKS2 | 26 nM | ~15 nM | High potency and selectivity. Structurally distinct from other TNKS inhibitors. | [2][6] |
| XAV939 | TNKS1, TNKS2 | 11 nM | 4 nM | Widely used reference compound. Also inhibits PARP1 and PARP2 at higher concentrations. | [2][3][9] |
| IWR-1 | TNKS1, TNKS2 | 180 nM | 69 nM | Selective for tankyrases over other ARTDs. | [2] |
| JW74 | TNKS1, TNKS2 | 29 nM | 21 nM | Potent inhibitor. | [10] |
| G007-LK | TNKS1, TNKS2 | 25 nM | 7.6 nM | High potency. | [10] |
Experimental Protocols for Verifying Axin Stabilization
The following are key experimental methodologies to independently verify the role of this compound or other tankyrase inhibitors in Axin stabilization.
Western Blotting for Axin Protein Levels
Objective: To determine the effect of the inhibitor on the steady-state protein levels of Axin1 and Axin2.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., DLD1 or SW480 colorectal cancer cells) and allow them to adhere. Treat the cells with the tankyrase inhibitor (e.g., this compound at various concentrations or time points) or a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Tankyrase Activity Assay (Auto-PARsylation)
Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of tankyrase.
Methodology:
-
Assay Setup: Use recombinant TNKS1 or TNKS2 in an in vitro reaction buffer containing biotinylated NAD+ (the substrate for PARsylation).
-
Inhibitor Addition: Add varying concentrations of the tankyrase inhibitor or a vehicle control to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the auto-PARsylation reaction and incubate at room temperature.
-
Detection: Stop the reaction and detect the level of biotinylated-ADP-ribose incorporated onto the tankyrase enzyme using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Axin Ubiquitination Assay (Immunoprecipitation)
Objective: To assess whether the inhibitor prevents the ubiquitination of Axin.
Methodology:
-
Cell Treatment: Treat cells with the tankyrase inhibitor or vehicle control. To observe ubiquitinated proteins, it is often necessary to also treat with a proteasome inhibitor (e.g., MG132) for a few hours before lysis to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate Axin1 or Axin2 using specific antibodies conjugated to protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an antibody against ubiquitin to detect the polyubiquitin (B1169507) chains on Axin. The input lysates should also be probed for total Axin levels.
Experimental Workflow for Assessing Axin Stabilization
Caption: A typical experimental workflow for verifying the effect of an inhibitor on Axin stabilization.
Conclusion
This compound is a potent and selective inhibitor of tankyrase that effectively stabilizes Axin, leading to the downregulation of the Wnt/β-catenin signaling pathway. Its high potency and distinct chemical structure make it a valuable tool for research and a potential scaffold for the development of therapeutic agents.[2][5] When selecting a tankyrase inhibitor, researchers should consider the specific requirements of their experimental system, including the desired potency, selectivity, and the established use of the compound in the literature. The experimental protocols outlined in this guide provide a framework for the independent verification of the effects of this compound and other tankyrase inhibitors on Axin stabilization.
References
- 1. Colorectal cancer - Wikipedia [en.wikipedia.org]
- 2. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of tankyrases induces Axin stabilization and blocks Wnt signalling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]
- 7. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
A Preclinical Comparative Analysis of WIKI4 for Researchers and Drug Development Professionals
Absence of long-term clinical data necessitates a review of preclinical findings to assess the comparative efficacy of the tankyrase inhibitor, WIKI4. This guide provides an objective comparison of this compound with other tankyrase inhibitors and alternative treatments in relevant preclinical models, supported by available experimental data and detailed methodologies.
This compound is a potent and selective small molecule inhibitor of tankyrase enzymes, TNKS1 and TNKS2. These enzymes play a crucial role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers and is involved in cell fate decisions during development. While long-term clinical efficacy data for this compound is not yet available, preclinical studies provide valuable insights into its potential advantages over other treatments. This guide summarizes the current preclinical evidence, focusing on quantitative comparisons of potency, selectivity, and cellular effects.
Comparison with other Tankyrase Inhibitors: XAV939 and IWR-1
This compound has been primarily compared with two other well-characterized tankyrase inhibitors, XAV939 and IWR-1. These inhibitors modulate the Wnt/β-catenin pathway by preventing the degradation of Axin, a key component of the β-catenin destruction complex.
Data Presentation: Potency and Selectivity
The following table summarizes the in vitro potency of this compound, XAV939, and IWR-1 against the two tankyrase isoforms, TNKS1 and TNKS2. Potency is represented by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Binding Site |
| This compound | 26[1] | ~15[2][3] | Adenosine (B11128) Subsite[1] |
| XAV939 | 11[1] | Not Reported | Nicotinamide (B372718) Site[1] |
| IWR-1 | 131[1] | Not Reported | Adenosine Subsite[1] |
This compound demonstrates high potency against both tankyrase isoforms, comparable to that of XAV939 and significantly more potent than IWR-1[1]. A key differentiator for this compound is its high selectivity for tankyrases over other ADP-ribosyltransferases (ARTDs). At a concentration of 10 µM, this compound did not show significant inhibition of other tested ARTDs[1]. In contrast, XAV939, which binds to the more conserved nicotinamide site, also inhibits ARTD1 and ARTD2[1]. IWR-1, like this compound, binds to the adenosine subsite and exhibits selectivity for tankyrases[1].
Cellular Effects in Cancer Cell Lines
In colorectal cancer cell lines with dysregulated Wnt signaling, this compound has been shown to be as effective as XAV939 in stabilizing Axin protein levels and inhibiting colony formation.
| Treatment | Effect on Axin1/2 Protein Levels | Inhibition of DLD1 Colony Formation |
| This compound | Significant Increase[2][3] | Yes[2] |
| XAV939 | Significant Increase[2][3] | Yes[2] |
These findings suggest that this compound effectively inhibits the Wnt/β-catenin pathway in cancer cells, leading to reduced cell growth.
Comparison with Nicotinamide in Pancreatic Progenitor Differentiation
Recent studies have explored the role of tankyrase inhibition in directed differentiation of human pluripotent stem cells (hPSCs) into pancreatic progenitors, a critical step in generating functional β-cells for diabetes research and therapy. In this context, this compound has been compared to nicotinamide, a compound commonly used to promote pancreatic endocrine differentiation.
Data Presentation: Differentiation Efficiency
A key study demonstrated that substituting nicotinamide with this compound during a specific stage of pancreatic differentiation resulted in a significantly higher yield of desired β-like cells.
| Treatment | Outcome |
| This compound | Significantly higher numbers of C-PEP+/NKX6-1+ β-like cells compared to Nicotinamide treatment[4]. |
| Nicotinamide | Standard treatment for inducing pancreatic endocrine progenitors. |
Furthermore, analysis of cell cycle markers revealed that this compound-treated cells showed lower expression of proliferation markers (MKI67, TOP2A) and higher expression of cell cycle inhibitors (CDKN1A, CDKN2B) compared to nicotinamide-treated cells[4]. This suggests that this compound may promote a more efficient transition from proliferation to differentiation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vitro Tankyrase Auto-ADP-Ribosylation Assay
This assay is used to determine the enzymatic activity of tankyrases and the inhibitory potential of compounds like this compound.
-
Reaction Setup : Recombinant tankyrase 2 (TNKS2) is incubated in a reaction buffer containing NAD+ (the substrate for ADP-ribosylation) and the test compound (e.g., this compound, XAV939) or a vehicle control (DMSO).
-
Incubation : The reaction is typically incubated at room temperature for a specified period (e.g., 30 minutes) to allow for auto-ADP-ribosylation of the tankyrase enzyme.
-
Detection : The reaction is stopped, and the level of ADP-ribosylation is quantified. This can be done using methods such as ELISA with an anti-PAR (poly-ADP-ribose) antibody or by running the samples on an SDS-PAGE gel followed by western blotting with an anti-PAR antibody.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against a range of inhibitor concentrations.
Western Blot Analysis of Axin and β-catenin
This technique is used to measure the levels of specific proteins in cell lysates.
-
Cell Lysis : Colorectal cancer cells (e.g., DLD1, SW480) are treated with this compound, XAV939, or a vehicle control for a specified duration. The cells are then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-Axin1, anti-Axin2, anti-β-catenin). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection : The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using imaging software. A loading control protein (e.g., GAPDH or β-actin) is also probed to normalize for protein loading.
Human Pluripotent Stem Cell (hPSC) Differentiation to Pancreatic Progenitors
This multi-stage protocol guides the differentiation of hPSCs towards a pancreatic lineage.
-
Definitive Endoderm Formation : hPSCs are cultured in a basal medium supplemented with factors such as Activin A and CHIR99021 for approximately 3 days.
-
Posterior Foregut Specification : The definitive endoderm cells are then treated with factors like FGF7 and retinoic acid for another 2-3 days to induce a posterior foregut fate.
-
Pancreatic Progenitor Induction : The posterior foregut cells are further differentiated in a medium containing factors like Noggin and EGF. It is at this stage that this compound or nicotinamide is added to the culture medium for a defined period (e.g., 3-4 days).
-
Analysis : The efficiency of differentiation is assessed by analyzing the expression of key pancreatic progenitor markers such as PDX1 and NKX6-1 using techniques like immunofluorescence staining and flow cytometry.
Mandatory Visualization
Wnt/β-catenin Signaling Pathway and this compound's Mechanism of Action
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Comparing this compound and Nicotinamide in Pancreatic Differentiation
Caption: Workflow for comparing this compound and Nicotinamide in hPSC differentiation.
References
- 1. Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A differentiation protocol for generating pancreatic delta cells from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Labyrinth of Laboratory Waste: A Step-by-Step Guide to Proper Chemical Disposal
For Immediate Implementation: A Comprehensive Protocol for the Safe Disposal of Laboratory Chemicals
In the fast-paced environment of research and drug development, the safe handling and disposal of chemical waste is paramount to ensuring a secure and compliant laboratory. This guide provides a detailed, step-by-step framework for the proper disposal of laboratory chemicals, using the placeholder "WIKI4" to illustrate a universally applicable procedure. Adherence to these protocols is essential for minimizing environmental impact and safeguarding the health and safety of laboratory personnel.
Section 1: Chemical Identification and Hazard Assessment
Before any disposal procedures can be initiated, a thorough identification and hazard assessment of the chemical is critical. This initial step dictates the entire disposal pathway.
1.1. Gather Chemical Information: The primary source of information for any chemical is its Safety Data Sheet (SDS). The SDS provides comprehensive details on physical and chemical properties, hazards, and safe handling and disposal instructions.
1.2. Hazard Classification: Based on the SDS, classify the chemical according to its primary hazards. Common hazard classifications in a laboratory setting include:
-
Corrosive: Acids and bases.
-
Ignitable: Flammable solvents and solids.
-
Reactive: Chemicals that are unstable, react violently with water, or can detonate.
-
Toxic: Substances that are harmful if ingested, inhaled, or absorbed through the skin.
Table 1: Example Hazard Profile for "this compound" (Hypothetical)
| Property | Value | Hazard Classification |
| pH | 2.5 | Corrosive (Acidic) |
| Flash Point | 150°C | Not Ignitable |
| Reactivity | Stable under normal conditions | Not Reactive |
| LD50 (Oral, Rat) | 300 mg/kg | Toxic |
| Primary Hazards | Corrosive, Toxic | |
| Personal ProtectiveEquipment (PPE) | Safety goggles, lab coat, nitrile gloves |
Section 2: Segregation of Chemical Waste
Proper segregation of waste at the source is the cornerstone of a safe and efficient laboratory waste management program. Never mix different types of chemical waste unless explicitly instructed to do so by established protocols.
2.1. Waste Categories: At a minimum, segregate chemical waste into the following categories:
-
Halogenated Organic Solvents: (e.g., chloroform, dichloromethane)
-
Non-Halogenated Organic Solvents: (e.g., ethanol, methanol, acetone)
-
Aqueous Waste: Solutions of salts, acids, and bases. Further segregation based on pH and toxicity is often required.
-
Solid Chemical Waste: Contaminated labware (pipette tips, gloves), solid chemicals.
Table 2: Waste Segregation Guidelines
| Waste Type | Container Type | Labeling Requirements |
| Halogenated Solvents | Glass or polyethylene (B3416737) carboy | "Halogenated Organic Waste", list of contents |
| Non-Halogenated Solvents | Glass or polyethylene carboy | "Non-Halogenated Organic Waste", list of contents |
| Corrosive Waste (Acidic) | Polyethylene container | "Corrosive Waste - Acid", pH, list of contents |
| Corrosive Waste (Basic) | Polyethylene container | "Corrosive Waste - Base", pH, list of contents |
| Toxic Aqueous Waste | Designated sealed container | "Toxic Aqueous Waste", list of contents, hazard symbol |
| Solid Chemical Waste | Lined, puncture-resistant box | "Solid Chemical Waste", list of contents |
Section 3: Chemical Waste Disposal Procedures
The specific disposal procedure will depend on the hazard classification and institutional guidelines. The following workflow provides a general decision-making process.
Caption: Decision workflow for proper laboratory chemical disposal.
3.1. Neutralization of Corrosive Waste (where permissible): In some cases, dilute acidic or basic waste with no other hazardous characteristics can be neutralized to a pH between 6.0 and 8.0 and then disposed of down the sanitary sewer with copious amounts of water.[1] This should only be performed by trained personnel in a well-ventilated area, such as a fume hood.
Experimental Protocol: Neutralization of Acidic Waste (e.g., "this compound" solution)
-
Preparation: Don appropriate PPE (safety goggles, lab coat, gloves). Perform the procedure in a certified chemical fume hood.
-
Dilution: If the acid is concentrated, slowly add it to a large volume of cold water in a suitable container (e.g., a large beaker in an ice bath to dissipate heat).
-
Neutralization: While stirring, slowly add a weak base (e.g., sodium bicarbonate solution) to the acidic solution.
-
Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter.
-
Completion: Continue adding the base until the pH is stable within the acceptable range (typically 6.0-8.0).
-
Disposal: Once neutralized, the solution can be poured down the drain, followed by a large volume of water.
3.2. Collection of Hazardous Waste: For all other hazardous waste, including ignitable, reactive, and toxic substances, in-lab treatment is generally not permitted. This waste must be collected in properly labeled containers and managed by the institution's Environmental Health & Safety (EHS) department.
Section 4: Storage and Pickup of Chemical Waste
Proper storage of chemical waste pending pickup is crucial to prevent accidents and ensure regulatory compliance.
4.1. Satellite Accumulation Areas (SAAs): Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA). The SAA should be clearly marked and located in a secondary containment tray to prevent spills.
4.2. Container Management: Waste containers must be kept closed at all times except when adding waste. Ensure that containers are in good condition and are compatible with the waste they contain.
4.3. Requesting Pickup: Once a waste container is full, or if the waste has been stored for a predetermined time limit (e.g., 6 months), a pickup must be requested from the EHS department through the institution's established procedures. Do not overfill containers.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of chemical waste, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.
References
Essential Safety and Handling of WIKI4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the potent tankyrase inhibitor WIKI4, a thorough understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is critical for personnel safety and environmental protection.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from splashes or dust.[1] |
| Hand Protection | Appropriate chemical-resistant gloves. | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Use in a well-ventilated area or under a fume hood. | Avoids inhalation of dust or aerosols. For operations that may generate significant dust, a respirator may be necessary.[1] |
Operational Plan: Safe Handling Procedure
Follow these step-by-step instructions for the safe handling of this compound throughout the experimental workflow.
1. Preparation:
-
Ensure all required PPE is available and in good condition.
-
Work in a designated area, preferably within a chemical fume hood, to ensure proper ventilation.[1]
-
Have a chemical spill kit readily accessible.
-
Do not eat, drink, or smoke in the handling area.[1]
2. Handling and Use:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling the compound.[1]
3. Storage:
-
Store in a tightly closed container in a well-ventilated place.[1]
-
Keep in a locked storage area.[1]
Emergency and Disposal Plan
Spill Procedures:
-
Small Spills:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety department.
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
In Case of Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[1]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[1]
-
Avoid release to the environment.[1]
This compound Safe Handling Workflow
Caption: Safe handling workflow for this compound, from preparation to disposal and emergency procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
